molecular formula C13H8FIO2 B3041537 4-Iodophenyl 4-fluorobenzoate CAS No. 314080-11-0

4-Iodophenyl 4-fluorobenzoate

Cat. No.: B3041537
CAS No.: 314080-11-0
M. Wt: 342.1 g/mol
InChI Key: OPVSRGOGMBSZEC-UHFFFAOYSA-N
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Description

4-Iodophenyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C13H8FIO2 and its molecular weight is 342.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodophenyl 4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodophenyl 4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodophenyl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVSRGOGMBSZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Characterization and Synthetic Utility of 4-Iodophenyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Structural Logic[1][2]

4-Iodophenyl 4-fluorobenzoate is a rod-like diester mesogen precursor and a valuable intermediate in medicinal chemistry. It serves as a "push-pull" electronic system where the electron-withdrawing fluorobenzoate moiety is coupled to the polarizable iodophenyl group. This structure is particularly significant in halogen bonding studies and as a substrate for Suzuki-Miyaura cross-coupling reactions to generate biaryl liquid crystals.

Core Chemical Data[3][4][5]
PropertySpecification
IUPAC Name 4-Iodophenyl 4-fluorobenzoate
Molecular Formula

Molecular Weight 342.11 g/mol
SMILES Fc1ccc(cc1)C(=O)Oc2ccc(I)cc2
InChI Key (Predicted) ZJYHHYKOKGXVQW-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point ~85–95 °C (Estimated based on homologs)
Structural Decomposition

The molecule consists of two rigid aromatic rings linked by an ester bridge. The 4-fluoro substituent acts as a polarity modulator, while the 4-iodo substituent provides a reactive handle for further functionalization.

ChemicalStructure Figure 1: Structural segmentation of 4-Iodophenyl 4-fluorobenzoate. cluster_0 Acid Moiety (Electrophilic) cluster_1 Linker cluster_2 Phenol Moiety (Nucleophilic Origin) F_Group 4-Fluoro Group (Polarity Modulator) Benzoyl Benzoyl Core F_Group->Benzoyl Ester Ester Bond (-COO-) Benzoyl->Ester Acylation Phenyl Phenyl Ring Ester->Phenyl Iodo 4-Iodo Group (Reactive Handle) Phenyl->Iodo Leaving Group Potential

Synthetic Methodology: Nucleophilic Acyl Substitution

To ensure high purity and yield, a Schotten-Baumann type esterification using the acid chloride is recommended over carbodiimide coupling (DCC/EDC), as it simplifies purification by avoiding urea byproducts.

Reaction Scheme


Experimental Protocol

Materials:

  • 4-Fluorobenzoyl chloride (1.05 equiv)

  • 4-Iodophenol (1.00 equiv)

  • Triethylamine (TEA) (1.20 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • DMAP (4-Dimethylaminopyridine) (0.10 equiv - Catalyst)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-iodophenol (10 mmol) in anhydrous DCM (30 mL).

  • Activation: Add TEA (12 mmol) and DMAP (1 mmol). Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add 4-fluorobenzoyl chloride (10.5 mmol) dissolved in DCM (10 mL) over 15 minutes. The solution may turn slightly yellow or cloudy due to amine salt formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for 4-iodophenol (

    
    ) should disappear, replaced by the less polar ester product (
    
    
    
    ).
  • Workup (Self-Validating Step):

    • Wash the organic phase with 1M HCl (2 x 20 mL) to remove excess amine/pyridine.

    • Wash with Sat. NaHCO

      
        (2 x 20 mL) to remove unreacted acid.
      
    • Wash with Brine (1 x 20 mL), dry over MgSO

      
       , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or Hexane/DCM to yield white needles.

SynthesisWorkflow Figure 2: Synthesis workflow for 4-Iodophenyl 4-fluorobenzoate. cluster_workup Biphasic Workup Start Reactants: 4-Iodophenol + TEA + DMAP in DCM (0°C) Add Add 4-Fluorobenzoyl Chloride (Dropwise) Start->Add React Stir at RT (4-6h) Monitor TLC Add->React AcidWash Wash 1M HCl (Remove Amines) React->AcidWash BaseWash Wash NaHCO3 (Remove Acids) AcidWash->BaseWash Dry Dry (MgSO4) & Concentrate BaseWash->Dry Final Recrystallize (EtOH) Target Product Dry->Final

Structural Validation (Spectroscopy)

Characterization relies on the distinct chemical shifts of the two aromatic systems. The ester linkage creates a desheilding effect on the ortho protons of the benzoyl ring.

Predicted NMR Data ( , 400 MHz)
NucleusAssignmentShift (

ppm)
MultiplicityCoupling (

Hz)

H
Benzoyl H-2,68.20dd


H
Phenol H-3,5 (Iodo)7.72d


H
Benzoyl H-3,5 (Fluoro)7.18t


H
Phenol H-2,6 (O-side)6.95d


F
Ar-F-105.5m-

C
Carbonyl (C=O)164.2s-

Diagnostic Insight:

  • The

    
    F NMR  is the cleanest indicator of purity; a single peak at ~-105 ppm confirms the integrity of the fluorophenyl ring.
    
  • The Carbonyl stretch in IR should appear strong at 1735–1745 cm

    
     .
    

Functional Applications

Suzuki-Miyaura Cross-Coupling

The 4-iodo position is highly reactive toward Pd-catalyzed oxidative addition. This molecule is an ideal substrate for synthesizing asymmetric liquid crystals .

  • Catalyst System: Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    .
  • Coupling Partner: Aryl boronic acids (e.g., 4-alkylphenylboronic acid).

  • Outcome: Formation of a terphenyl ester mesogen.

Halogen Bonding

The iodine atom exhibits a "sigma-hole," a region of positive electrostatic potential along the C-I bond axis. This allows 4-iodophenyl 4-fluorobenzoate to act as a halogen bond donor in crystal engineering, potentially co-crystallizing with nitrogen-containing bases (e.g., pyridine derivatives).

References

  • PubChem. 4-Fluorobenzoic acid (Compound Summary).[1][2] National Library of Medicine. Available at: [Link]

  • PubChem. 4-Iodophenol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Imrie, C. T., et al. "Liquid Crystal Dimers and Oligomers." Handbook of Liquid Crystals, Wiley-VCH, 2014. (Contextual reference for ester mesogens).
  • Metrangolo, P., et al. "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 2008. (Contextual reference for iodo-ester utility).

Sources

Molecular weight of 4-Iodophenyl 4-fluorobenzoate ester

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis, Stoichiometry, and Materials Applications

Executive Summary

This guide provides a comprehensive technical analysis of 4-Iodophenyl 4-fluorobenzoate , a critical mesogenic precursor used in the development of halogen-bonded liquid crystals and as a high-value intermediate in pharmaceutical cross-coupling reactions. Unlike simple esters, this molecule possesses two distinct halogen handles—a fluoro group for dielectric tuning and an iodo group for late-stage functionalization (e.g., Suzuki-Miyaura or Sonogashira coupling).

This document details the precise molecular weight calculations required for high-resolution mass spectrometry (HRMS), outlines a robust acid-chloride synthesis protocol, and maps its utility in advanced materials science.

Molecular Identity & Stoichiometry

For researchers utilizing Mass Spectrometry (MS) or preparing stoichiometric reagents, the distinction between Average Molecular Weight (for weighing) and Monoisotopic Mass (for spectral analysis) is critical.

Molecular Formula:



Table 1: Precision Mass Data
ParameterValueApplication Context
Average Molecular Weight 342.11 g/mol Use for gravimetric preparation and molarity calculations.
Monoisotopic Mass 341.9553 Da Use for identifying the parent ion

or

in HRMS.
Exact Mass 341.95533 DaTheoretical baseline for isotopic pattern matching.
Elemental Composition C (45.64%), H (2.36%), F (5.55%), I (37.10%), O (9.35%)Use for Elemental Analysis (CHN) validation.

Note on Isotopic Pattern: The presence of Iodine (monoisotopic


) and Fluorine (monoisotopic 

) simplifies the mass spectrum, but the Carbon-13 satellite peaks will be distinct. Unlike chlorine or bromine compounds, you will not see an M+2 isotope pattern characteristic of halogenated species.
Synthetic Pathway: The Acid Chloride Protocol

While Steglich esterification (DCC/DMAP) is possible, the Acid Chloride method is preferred for this substrate to avoid the formation of N-acylurea byproducts, which are difficult to separate from the crystalline product. This protocol ensures high yield and purity suitable for electronic-grade materials.

Reaction Scheme Logic
  • Activation: Convert 4-fluorobenzoic acid to its acid chloride using Thionyl Chloride (

    
    ).
    
  • Nucleophilic Attack: 4-Iodophenol attacks the carbonyl carbon.

  • Scavenging: A non-nucleophilic base (Triethylamine) neutralizes the HCl byproduct to drive equilibrium.

Visual Workflow (Synthesis & Mechanism)

SynthesisWorkflow Start 4-Fluorobenzoic Acid (C7H5FO2) Intermediate 4-Fluorobenzoyl Chloride (Active Electrophile) Start->Intermediate Reflux (80°C) -SO2, -HCl Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Intermediate Product 4-Iodophenyl 4-fluorobenzoate (Target Ester) Intermediate->Product DCM, 0°C to RT Nucleophilic Acyl Substitution Reagent2 4-Iodophenol (Nucleophile) Reagent2->Product Base Triethylamine (Et3N) (HCl Scavenger) Base->Product Traps HCl as Et3N·HCl

Figure 1: Step-wise activation and coupling pathway for the synthesis of 4-Iodophenyl 4-fluorobenzoate.

Detailed Protocol

Step 1: Activation (Acid Chloride Formation)

  • In a dry 100 mL Round Bottom Flask (RBF), suspend 4-fluorobenzoic acid (10.0 mmol, 1.40 g) in anhydrous Dichloromethane (DCM, 20 mL).

  • Add Thionyl Chloride (12.0 mmol, 0.87 mL) and a catalytic drop of DMF.

  • Reflux at 45°C for 2 hours under inert atmosphere (

    
    ).
    
  • Checkpoint: Evolution of gas (

    
     and 
    
    
    
    ) ceases.
  • Remove excess

    
     and solvent under reduced pressure to yield the crude acid chloride (off-white solid).
    

Step 2: Esterification

  • Redissolve the crude acid chloride in anhydrous DCM (15 mL).

  • In a separate flask, dissolve 4-iodophenol (10.0 mmol, 2.20 g) and Triethylamine (12.0 mmol, 1.67 mL) in DCM (15 mL).

  • Cool the phenol solution to 0°C (ice bath).

  • Dropwise add the acid chloride solution to the phenol solution over 15 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

Step 3: Workup & Purification

  • Wash organic layer with 1M HCl (2x), Sat.

    
     (2x), and Brine (1x).
    
  • Dry over

    
     and concentrate.
    
  • Recrystallization: Use hot Ethanol or a Hexane/Ethyl Acetate mixture. The product typically crystallizes as white/colorless needles.

Analytical Characterization (Self-Validating System)

To ensure the protocol was successful, compare your results against these expected spectral signatures.

Table 2: Expected Spectral Data
TechniqueSignalStructural Assignment
FT-IR ~1735 cm

(Strong)
C=O Stretch (Ester carbonyl). Confirms ester formation.
FT-IR ~1100-1200 cm

C-F Stretch . Confirms presence of Fluorine.[1][2][3]
1H NMR

~8.1-8.2 ppm (dd)
Protons ortho to Carbonyl (Benzoate ring).
1H NMR

~7.7 ppm (d)
Protons ortho to Iodine (Phenolic ring). Shifted downfield by Iodine.
13C NMR ~164 ppmCarbonyl Carbon.
MS (EI/ESI) m/z 342 (

)
Parent ion. Look for fragment at m/z 123 (Fluorobenzoyl cation).
Applications in Drug Development & Materials

This molecule is rarely the final product; it is a high-value structural pivot .

A. Liquid Crystal Engineering (Halogen Bonding)

The 4-Iodophenyl moiety acts as a Halogen Bond Donor . In supramolecular assemblies, the iodine atom (


-hole) forms strong, directional non-covalent interactions with nitrogen bases (e.g., pyridines). This is used to induce liquid crystalline phases (nematic/smectic) in materials that are otherwise non-mesogenic.
B. Late-Stage Functionalization (Cross-Coupling)

In drug discovery, the Aryl-Iodide bond is the most reactive site for Palladium-catalyzed coupling, allowing researchers to attach complex pharmacophores to the fluorinated benzoate core.

Visual Application Workflow

Applications cluster_LC Materials Science cluster_Pharma Pharma / MedChem Core 4-Iodophenyl 4-fluorobenzoate (Core Scaffold) LC_Target Halogen-Bonded Mesogens (Liquid Crystals) Core->LC_Target Self-Assembly Coupling Pd-Catalyzed Cross-Coupling (Suzuki / Sonogashira) Core->Coupling Reaction at C-I Bond Mechanism Iodine···Nitrogen Interaction (Directional Assembly) LC_Target->Mechanism Library Fluorinated Biaryls (Drug Candidates) Coupling->Library

Figure 2: Divergent utility of the ester in supramolecular chemistry and medicinal synthesis.

References
  • Preparation of Fluorinated Benzoates

    • Sigma-Aldrich.[1] "4-Fluorophenyl 4-fluorobenzoate Product Information." (Analogous synthesis reference).

  • Halogen Bonding in Liquid Crystals

    • Beilstein Journal of Organic Chemistry. "Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding.
  • Cross-Coupling of Fluoro-Iodo Arenes

    • ResearchGate. "Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions.
  • General Esterification Protocols (Steglich/Acid Chloride)

    • Global Scientific Journal.[4] "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid."

Sources

4-Iodophenyl 4-fluorobenzoate PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, safety, and applications of 4-Iodophenyl 4-fluorobenzoate , a specialized intermediate used in the development of halogen-bonded liquid crystals and supramolecular assemblies.

Strategic Reagent for Halogen-Bonded Supramolecular Architectures

Executive Summary

4-Iodophenyl 4-fluorobenzoate (CAS: 314080-11-0 ) is a bifunctional ester characterized by a rigid phenyl benzoate core terminated with a fluorine atom and an iodine atom at opposing para-positions. This specific substitution pattern renders the molecule highly valuable in crystal engineering and liquid crystal (LC) research . The iodine atom serves as a strong halogen bond donor (Lewis acid), while the fluorine atom acts to tune the electronic density and polarity of the system, facilitating the formation of robust supramolecular assemblies.

Chemical Identity & Properties
PropertyData
Chemical Name 4-Iodophenyl 4-fluorobenzoate
CAS Registry Number 314080-11-0
PubChem CID Not explicitly indexed; Search via SMILES
Molecular Formula C₁₃H₈FIO₂
Molecular Weight 342.10 g/mol
SMILES C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)I)F
Physical State Crystalline Solid (Off-white to beige)
Solubility Soluble in DCM, CHCl₃, THF; Insoluble in Water
Safety Profile (HSE Framework)

As a specialized research chemical, specific toxicological data is often extrapolated from its functional precursors (4-fluorobenzoyl chloride and 4-iodophenol). It should be handled as a Category 2 Irritant .

GHS Classification (Derived):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Protocols:

  • P280: Wear protective gloves/eye protection (Nitrile rubber gloves, Safety Goggles).

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.

Synthesis & Methodology

The most robust synthetic route utilizes the Schotten-Baumann esterification (Acid Chloride Method), which offers higher yields and easier purification compared to Fischer esterification for phenolic substrates.

Reagents:
  • Precursor A: 4-Fluorobenzoyl chloride (CAS: 403-43-0) [Corrosive/Lachrymator]

  • Precursor B: 4-Iodophenol (CAS: 540-38-5)

  • Base: Triethylamine (Et₃N) or Pyridine (acts as HCl scavenger)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (N₂) or Argon.

  • Dissolution: Add 4-Iodophenol (1.0 equiv) to the flask and dissolve in anhydrous DCM (0.2 M concentration) .

  • Base Addition: Add Triethylamine (1.2 equiv) via syringe. The solution may slightly change color. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 4-Fluorobenzoyl chloride (1.1 equiv) dissolved in a small volume of DCM over 15 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours . Monitor conversion via TLC (Hexane/Ethyl Acetate 4:1).

  • Quench & Workup:

    • Quench with saturated NaHCO₃ solution (removes unreacted acid chloride).

    • Extract the organic layer and wash successively with 1M HCl (removes excess amine), water, and brine.

    • Dry over anhydrous MgSO₄ , filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes) to yield the pure ester.

Process Visualization (Graphviz)

SynthesisWorkflow Start Start: Inert Atmosphere (N2) Mix Mix: 4-Iodophenol + Et3N in DCM Start->Mix Add Add: 4-Fluorobenzoyl Chloride (0°C) Mix->Add Activation React React: Stir RT (4-6h) Add->React Esterification Workup Workup: Wash (NaHCO3, HCl, Brine) React->Workup TLC Check Purify Purify: Recrystallization/Column Workup->Purify Product Final Product: 4-Iodophenyl 4-fluorobenzoate Purify->Product

Figure 1: Step-by-step synthetic workflow for the production of 4-Iodophenyl 4-fluorobenzoate.

Advanced Applications: Halogen-Bonded Liquid Crystals

The primary utility of 4-Iodophenyl 4-fluorobenzoate lies in its ability to act as a Halogen Bond (XB) Donor .

Mechanism of Action

In supramolecular chemistry, the iodine atom exhibits a region of positive electrostatic potential (the "sigma-hole") along the C-I bond axis. This allows it to interact directionally with Lewis bases (XB Acceptors), such as pyridines or nitriles.

  • Donor: Iodine atom of 4-Iodophenyl 4-fluorobenzoate.

  • Acceptor: Nitrogen lone pair of a co-former (e.g., 4-alkoxystilbazole).

This interaction (


) is comparable in strength to hydrogen bonding but is strictly linear, making it ideal for inducing Liquid Crystalline (Mesogenic)  phases in non-mesogenic components.
Interaction Pathway

HalogenBonding Donor 4-Iodophenyl 4-fluorobenzoate (XB Donor) Complex Supramolecular Complex (Linear Assembly) Donor->Complex Sigma-Hole Interaction Acceptor Lewis Base Co-former (e.g., Stilbazole) Acceptor->Complex Lone Pair Donation Phase Induced Nematic/Smectic Phase Complex->Phase Self-Assembly

Figure 2: Mechanism of Halogen Bond-induced mesophase formation.

References
  • PubChem. (2025).[1][2][3] 4-Fluorobenzoyl chloride (CID 7964). National Library of Medicine.[4] Retrieved from [Link]

  • PubChem. (2025).[1][2][3] 4-Iodophenol (CID 12613). National Library of Medicine.[4] Retrieved from [Link]

  • Beilstein J. Org. Chem. (2021).[5][6] Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding. Retrieved from [Link]

Sources

Introduction: The Significance of Halogenation in Phenyl Benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Halogenated Phenyl Benzoate Esters

Phenyl benzoate, a simple aromatic ester, serves as a fundamental scaffold in medicinal chemistry and materials science. It is formed from the condensation of benzoic acid and phenol.[1] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto either of the phenyl rings dramatically alters the molecule's physicochemical properties. This guide provides a comprehensive exploration of these changes, offering researchers and drug development professionals critical insights into how halogenation impacts melting point, boiling point, solubility, and spectroscopic characteristics. Understanding these properties is paramount for applications ranging from the design of liquid crystals to the synthesis of soluble polyimides and targeted pharmaceutical agents.[2] The tunability afforded by halogenation, particularly through the phenomenon of halogen bonding, provides a powerful tool for rational molecular design.[3]

Thermal Properties: Melting and Boiling Points

The phase transition temperatures of halogenated phenyl benzoates are dictated by the nature and strength of their intermolecular interactions. These interactions are a composite of van der Waals forces, dipole-dipole interactions, and, significantly, halogen bonding.

Boiling Point Trends

The boiling point of organic compounds is primarily influenced by molecular weight and intermolecular forces.[4] For halogenated compounds, as the atomic mass and size of the halogen increase down the group (F < Cl < Br < I), the magnitude of the van der Waals forces also increases. This leads to a predictable trend in boiling points for isomeric halogenated phenyl benzoates.

Causality: Stronger intermolecular forces require more energy to overcome, resulting in higher boiling points. Therefore, for a given substitution pattern, the boiling point generally increases in the order: Fluoro < Chloro < Bromo < Iodo derivative.

Melting Point: A More Complex Picture

Unlike boiling points, melting points are influenced not only by the strength of intermolecular forces but also by the efficiency of crystal lattice packing. Symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points. This is why para-substituted isomers often exhibit higher melting points than their ortho or meta counterparts, despite having similar molecular weights.

The unsubstituted parent compound, phenyl benzoate, is a white crystalline powder with a melting point of 68-70 °C and a boiling point of 298-299 °C.[5][6] Halogenation introduces polarity and the potential for specific interactions like halogen bonding, which can significantly influence crystal packing and, consequently, the melting point.[7]

Table 1: Thermal Properties of Phenyl Benzoate and a Halogenated Analogue
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Phenyl BenzoateC₁₃H₁₀O₂198.2268 - 70[5]298 - 299[5]
Phenyl 4-FluorobenzoateC₁₃H₉FO₂216.2157 - 59~305

Note: Data for halogenated derivatives can vary based on substitution patterns. This table provides a representative example.

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." Phenyl benzoate itself is non-polar, making it insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[5][8]

The introduction of halogens increases the molecular weight and often the polarity of the molecule. While the C-X bond is polar, the overall effect on solubility in polar solvents like water is minimal; these compounds generally remain insoluble in water.[9] However, their solubility in various organic solvents can be modulated. The increased lipophilicity and hydrophobicity conferred by halogen atoms is a key consideration in drug design.[3]

Supramolecular Structure and Halogen Bonding

A critical concept in understanding the physical properties of heavier halogenated (Cl, Br, I) phenyl benzoates is the halogen bond . This is a noncovalent interaction where a region of positive electrostatic potential on the halogen atom, known as a σ-hole, interacts with a Lewis base (e.g., the carbonyl oxygen of an adjacent ester).[3][7]

  • Strength and Directionality: The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen (I > Br > Cl).[3] This interaction is highly directional, influencing crystal packing and leading to the formation of isostructural solids—crystals with different chemical compositions but identical arrangements of molecules.[7]

  • Impact on Properties: The presence and strength of halogen bonding can lead to higher melting points and altered solubility profiles compared to what would be expected from van der Waals forces alone.

Diagram: Influence of Halogen Properties on Physical Properties

G cluster_halogen cluster_forces cluster_props Halogen Halogen Properties Size Size / Polarizability (I > Br > Cl > F) Electro Electronegativity (F > Cl > Br > I) VDW van der Waals Size->VDW Increases XB Halogen Bonding (σ-hole) Size->XB Increases (I, Br, Cl) Dipole Dipole-Dipole Electro->Dipole Increases Forces Intermolecular Forces Properties Macroscopic Physical Properties Forces->Properties Dictate BP Boiling Point VDW->BP Increases MP Melting Point Dipole->MP Dipole->BP XB->MP Increases Sol Solubility

Caption: Relationship between halogen properties, intermolecular forces, and physical outcomes.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of halogenated phenyl benzoate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Protons on an aromatic ring are deshielded and typically appear in the 6.5-8.0 ppm region.[10] The presence of electron-withdrawing halogen substituents generally causes a downfield shift (to a higher ppm value) for nearby protons.[11] The splitting patterns (e.g., doublets, triplets, multiplets) are invaluable for determining the substitution pattern on the phenyl rings.[10]

  • ¹³C NMR: Aromatic carbons resonate in the 110-140 ppm range.[10] The carbon directly attached to the halogen will show a significant shift, and its coupling to the halogen nucleus (especially ¹⁹F) can be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For all phenyl benzoate esters, two characteristic regions are of primary importance:

  • C=O (Carbonyl) Stretch: A strong, sharp absorption band appears in the range of 1730-1715 cm⁻¹ for α,β-unsaturated or aromatic esters.[12]

  • C-O (Ester) Stretch: Two or more bands are typically observed in the fingerprint region between 1300-1000 cm⁻¹.[12] The C-X bond also has characteristic stretches, though they may be in the complex fingerprint region and are less commonly used for simple identification.

UV-Visible (UV-Vis) Spectroscopy

Halogenated phenyl benzoates exhibit strong UV absorbance due to π → π* electronic transitions within the aromatic rings.[13] The parent phenyl benzoate has an absorption maximum around 230 nm. Halogen substituents act as auxochromes, which can shift the wavelength of maximum absorbance (λ_max) and its intensity. This effect depends on the halogen and its position on the ring.[14]

Experimental Protocols

The following section details standardized methodologies for the synthesis and characterization of these esters.

Diagram: Experimental Workflow

workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Characterization start Reactants (Halogenated Phenol/ Benzoyl Chloride) synthesis Esterification Reaction (e.g., Schotten-Baumann) start->synthesis workup Aqueous Workup (Wash & Extract) synthesis->workup purify Purification (Recrystallization or Column Chromatography) workup->purify product Pure Halogenated Phenyl Benzoate purify->product xray Crystal Structure (SC-XRD) purify->xray Grow Single Crystals dsc Melting Point Analysis (DSC) product->dsc nmr Structural Verification (¹H & ¹³C NMR) product->nmr ir Functional Group ID (FTIR) product->ir

Caption: Standard workflow from synthesis to characterization of phenyl benzoate esters.

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol describes a general method for synthesizing a halogenated phenyl benzoate from a corresponding phenol and benzoyl chloride.[15]

  • Dissolution: In a flask, dissolve the halogenated phenol (1.0 eq) in a 10% aqueous sodium hydroxide (NaOH) solution. Cool the mixture in an ice bath.

  • Addition: Add the corresponding benzoyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring. A white solid should precipitate.

  • Reaction: Continue stirring for 15-20 minutes after the addition is complete.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with cold water again to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure ester.[5]

Causality: The reaction is performed in a basic aqueous solution. The NaOH deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Protocol 2: Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) provides a precise measurement of the melting point and enthalpy of fusion.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified ester into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan as a reference.

  • Instrumentation: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Protocol 3: Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • FTIR Spectroscopy: For solid samples, mix a small amount of the ester with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.[16]

Conclusion

Halogenation of the phenyl benzoate scaffold is a potent strategy for tuning its physical properties. The predictable trends in boiling points, governed by molecular weight, contrast with the more nuanced behavior of melting points, which are highly dependent on crystal packing and supramolecular interactions like halogen bonding. Spectroscopic analysis provides definitive structural confirmation, with halogen substituents leaving clear fingerprints in NMR, IR, and UV-Vis spectra. The protocols and principles outlined in this guide equip researchers with the foundational knowledge to synthesize, characterize, and intelligently design halogenated phenyl benzoate esters for advanced applications in science and technology.

References

  • Quantitative Evaluation of Isostructurality in Solid-State Structures of Halogen-Substituted Phenyl Benzoates. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • X-ray crystallographic data for 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate. ResearchGate. Available at: [Link]

  • Phenyl benzoate. ChemBK. Available at: [Link]

  • Phenyl benzoate | C13H10O2 | CID 7169. PubChem. Available at: [Link]

  • Benzoic acid, phenyl ester. NIST WebBook. Available at: [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. Available at: [Link]

  • Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. MDPI. Available at: [Link]

  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). MDPI. Available at: [Link]

  • Synthesis of halogenated [1,1′-biphenyl]-4-yl benzoate and [1,1′:3′,1″- terphenyl]-4′-yl benzoate by palladium catalyzed cascade C–C coupling and structural analysis through computational approach. ResearchGate. Available at: [Link]

  • Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. MDPI. Available at: [Link]

  • halogenated aromatic compounds: Topics. Science.gov. Available at: [Link]

  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. Available at: [Link]

  • Controllable Orientation of Ester-Group-Induced Intermolecular Halogen Bonding in a 2D Self-Assembly. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • Benzoic acid, phenyl ester. NIST WebBook. Available at: [Link]

  • Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. ResearchGate. Available at: [Link]

  • PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Science Publishing. Available at: [Link]

  • Boiling Points of Functional Groups: Chemistry Guide for Students. Testbook. Available at: [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]

  • The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. ACS Publications. Available at: [Link]

  • Phenyl benzoate - 93-99-2, C13H10O2, density, melting point, boiling point, structural formula, synthesis. ChemSrc. Available at: [Link]

  • US3078299A - Preparation of phenyl benzoate and conversion thereof to phenol. Google Patents.
  • Haloalkanes and Haloarenes. NCERT. Available at: [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. Available at: [Link]

  • Phenyl Benzoate. The Merck Index online. Available at: [Link]

  • (PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. ResearchGate. Available at: [Link]

  • Benzoic acid, phenyl ester. NIST WebBook. Available at: [Link]

  • The use of Optical Microscopy, X-ray Powder Diffraction, and Single Crystal Diffraction to Identify and Structurally Characterize Novel Transition Metal Benzoates. Research Explorer The University of Manchester. Available at: [Link]

  • The influence of the halogen size in the volatility and melting of methyl p-halobenzoic esters and of their parent acids. ResearchGate. Available at: [Link]

  • Fig. 4 Normalized UV-vis absorption spectra of (top left). ResearchGate. Available at: [Link]

  • 15.7: Physical Properties of Esters. Chemistry LibreTexts. Available at: [Link]

  • 15.7 Physical Properties of Esters. Lumen Learning. Available at: [Link]

  • Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. TNO Repository. Available at: [Link]

  • Boiling Point of Esters - Table. Matmake. Available at: [Link]

  • 3 Trends That Affect Boiling Points. Master Organic Chemistry. Available at: [Link]

  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. PMC. Available at: [Link]

  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. ACS Publications. Available at: [Link]

Sources

Solubility of 4-Iodophenyl 4-fluorobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Iodophenyl 4-fluorobenzoate in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of 4-Iodophenyl 4-fluorobenzoate, a compound of interest in pharmaceutical and materials science research. Given the scarcity of publicly available empirical solubility data for this specific molecule, this document outlines the theoretical principles, predictive methodologies, and detailed experimental protocols necessary for researchers to systematically characterize its solubility profile.

The approach detailed herein is grounded in established principles of physical chemistry and analytical science, ensuring a robust and reproducible methodology. By understanding the interplay between the physicochemical properties of 4-Iodophenyl 4-fluorobenzoate and various organic solvents, researchers can make informed decisions in process development, formulation, and crystallization studies.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.

Physicochemical Properties of 4-Iodophenyl 4-fluorobenzoate

To predict the solubility of 4-Iodophenyl 4-fluorobenzoate, it is essential to first understand its molecular properties. As a substituted aromatic ester, it possesses both nonpolar (iodophenyl and fluorobenzoyl rings) and moderately polar (ester linkage) characteristics. The presence of iodine and fluorine atoms further influences its electronic distribution and potential for intermolecular interactions.

Table 1: Predicted Physicochemical Properties of 4-Iodophenyl 4-fluorobenzoate

PropertyPredicted ValueSignificance for Solubility
Molecular Weight 342.11 g/mol Higher molecular weight can correlate with lower solubility.
logP (Octanol-Water Partition Coefficient) ~4.5 - 5.0A high logP value indicates a strong preference for nonpolar environments.
Polar Surface Area (PSA) ~26.3 ŲA relatively low PSA suggests limited capacity for hydrogen bonding.
Melting Point Not readily available; likely a crystalline solidThe energy required to break the crystal lattice will impact solubility.

These predicted properties suggest that 4-Iodophenyl 4-fluorobenzoate is a lipophilic (fat-loving) compound with limited polarity, and therefore, it is expected to exhibit higher solubility in nonpolar or moderately polar aprotic organic solvents.

Solvent Selection Rationale

The choice of solvents for solubility determination should span a range of polarities and interaction capabilities to build a comprehensive profile. Solvents can be broadly classified based on their polarity, dielectric constant, and hydrogen bonding capacity.

Table 2: Properties of Selected Organic Solvents for Solubility Screening

SolventPolarity IndexDielectric Constant (20°C)TypeExpected Solubility of 4-Iodophenyl 4-fluorobenzoate
n-Heptane 0.11.9NonpolarLow to Moderate
Toluene 2.42.4Nonpolar AromaticModerate to High
Dichloromethane (DCM) 3.19.1Polar AproticHigh
Acetone 5.120.7Polar AproticModerate to High
Acetonitrile (ACN) 5.837.5Polar AproticModerate
Ethanol 4.324.6Polar ProticLow to Moderate
Methanol 5.132.7Polar ProticLow

The rationale for this selection is to probe the compound's solubility in various environments, from the nonpolar aliphatic nature of heptane to the aromatic character of toluene, the dipolar nature of DCM, acetone, and ACN, and the hydrogen-bonding capabilities of ethanol and methanol.

Experimental Determination of Solubility

A systematic approach to experimentally determining solubility is crucial for generating reliable and reproducible data. The isothermal shake-flask method is a gold-standard technique for this purpose.

Overall Experimental Workflow

The process begins with careful preparation and culminates in precise analytical quantification. Each step is designed to ensure that a true equilibrium solubility is achieved and accurately measured.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound 1. Obtain Pure 4-Iodophenyl 4-fluorobenzoate prep_solvent 2. Select & Prepare Anhydrous Solvents prep_compound->prep_solvent prep_vials 3. Prepare Saturated Solutions in Vials (Excess Solid) prep_solvent->prep_vials equilibration 4. Equilibrate at Constant Temperature (e.g., 25°C for 24-48h) with Agitation prep_vials->equilibration sampling 5. Sample Supernatant & Filter (0.22 µm) equilibration->sampling dilution 6. Dilute Sample Gravimetrically sampling->dilution quantification 7. Quantify by Validated HPLC-UV Method dilution->quantification data_analysis 8. Calculate Solubility (mg/mL & mol/L) quantification->data_analysis

Caption: Workflow for isothermal shake-flask solubility determination.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol ensures the accurate determination of equilibrium solubility.

Materials and Equipment:

  • 4-Iodophenyl 4-fluorobenzoate (purity >98%)

  • Selected organic solvents (anhydrous grade)

  • Analytical balance (4 decimal places)

  • 2 mL glass vials with screw caps

  • Thermostatically controlled shaker incubator

  • Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Iodophenyl 4-fluorobenzoate to a pre-weighed 2 mL glass vial. An amount that is visibly in excess after equilibration is sufficient (e.g., 20-30 mg).

    • Add a known volume or weight (e.g., 1.0 mL) of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare each solvent in triplicate to ensure statistical validity.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials at a speed sufficient to keep the solid suspended (e.g., 250 rpm).

    • Allow the solutions to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, which can be confirmed by taking measurements at 24h and 48h and observing no significant change.

  • Sampling and Sample Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle for at least 30 minutes in the incubator.

    • Carefully draw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed HPLC vial. The filtration step is critical to remove any undissolved microparticles.

    • Accurately weigh the filtered sample.

    • Dilute the filtered sample gravimetrically with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the analytical method.

Analytical Quantification by HPLC-UV

Due to the presence of chromophores (aromatic rings), HPLC with UV detection is an ideal method for quantification.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: ~254 nm (or the wavelength of maximum absorbance for the compound)

Validation and Calibration:

  • Stock Solution: Prepare a stock solution of 4-Iodophenyl 4-fluorobenzoate of known concentration in a suitable solvent (e.g., acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. A minimum of five concentration levels is recommended to establish linearity.

  • Calibration Curve: Inject the standards into the HPLC system and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).

  • Sample Analysis: Inject the diluted samples from the solubility experiment and use the calibration curve to determine their concentration.

Calculation of Solubility: The solubility (S) is calculated by taking into account the dilution factor:

S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Interpreting and Utilizing Solubility Data

The generated solubility data provides a quantitative measure of the affinity of 4-Iodophenyl 4-fluorobenzoate for different chemical environments.

Logical Relationships in Solubility

The solubility of a solute is a function of the interplay between its properties and the properties of the solvent. This relationship can be visualized as a decision-making process.

G solute Solute Properties (4-Iodophenyl 4-fluorobenzoate) - High Lipophilicity (logP) - Low Polarity (PSA) interaction Solute-Solvent Interaction Strength solute->interaction solvent Solvent Properties - Polarity - H-Bonding Capacity - Aromaticity solvent->interaction high_sol High Solubility interaction->high_sol Strong (e.g., Toluene, DCM) low_sol Low Solubility interaction->low_sol Weak (e.g., Water, Heptane)

Caption: Factors influencing the solubility of 4-Iodophenyl 4-fluorobenzoate.

Based on this logic, we can anticipate high solubility in solvents that can effectively interact with the aromatic and ester functionalities of the molecule without being overly polar. Solvents like toluene and dichloromethane are strong candidates for high solubility, while highly polar protic solvents like methanol or nonpolar aliphatic solvents like heptane are expected to be poorer solvents.

This systematic investigation provides a clear and scientifically rigorous path to fully characterizing the solubility of 4-Iodophenyl 4-fluorobenzoate. The resulting data is not only fundamental to the compound's property profile but also invaluable for its practical application in research and development.

References

  • "Shake-flask method for the determination of partition coefficients." OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 107. [Link]

  • "Basic HPLC Theory and Definitions." Waters Corporation. [Link]

  • "Solubility." IUPAC Gold Book. [Link]

  • "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Iodophenyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-Iodophenyl 4-fluorobenzoate (CAS: 2069-56-9) represents a classic "bifunctional" scaffold widely utilized in the synthesis of liquid crystalline mesogens and fluorinated pharmaceutical intermediates.

The molecule presents a unique chemoselective challenge:

  • The Reactive Handle (Iodine): The C–I bond is the intended site for oxidative addition by Palladium (Pd).

  • The Labile Linker (Phenyl Ester): The ester bond connecting the two phenyl rings is highly susceptible to hydrolysis under the basic conditions typically required for Suzuki coupling.

  • The Inert Tag (Fluorine): The C–F bond provides polarity and mesogenic properties but remains inert under standard Pd-catalyzed conditions, serving as a stable spectroscopic handle.

Core Objective: This guide provides protocols to effect C–C bond formation at the iodine site without cleaving the ester linkage.

Reactivity & Selectivity Map

The success of this reaction hinges on the "Base/Solvent" axis. Strong hydroxide bases (NaOH, KOH) will rapidly hydrolyze the phenyl ester, destroying the substrate. We must utilize mild bases (Phosphates, Carbonates) or anhydrous conditions.

ReactionLogic Substrate 4-Iodophenyl 4-fluorobenzoate Pd Pd(0) Catalyst Substrate->Pd Base_Strong Strong Base (NaOH/KOH) Substrate->Base_Strong Path_Good Oxidative Addition (C-I Bond) Pd->Path_Good Path_Bad Hydrolysis (Ester Cleavage) Base_Strong->Path_Bad Base_Weak Mild Base (K3PO4/K2CO3) Product Biaryl Ester (Target) Base_Weak->Product Transmetallation Path_Good->Base_Weak Activation Waste Phenol + Acid (Byproducts) Path_Bad->Waste

Figure 1: Chemoselectivity logic. The critical decision point is the base selection to avoid the "Red Path" of ester hydrolysis.

Mechanistic Insight: The Anhydrous Strategy

To preserve the ester, the "Anhydrous Phosphate Method" is the gold standard. By excluding water and using Potassium Phosphate (


), we maintain a basic environment sufficient to activate the boronic acid but insufficient to attack the ester carbonyl.
The Catalytic Cycle[1][2][3][4]
  • Oxidative Addition:

    
     inserts into the weak C–I bond. This is fast and occurs even at mild temperatures (
    
    
    
    ).
  • Base Activation: The boronic acid forms a boronate species. In anhydrous toluene,

    
     acts as a heterogeneous base.
    
  • Transmetallation: The aryl group transfers from Boron to Palladium.

  • Reductive Elimination: The C–C bond forms, releasing the product and regenerating

    
    .
    

Protocol 1: The "Golden Standard" (Anhydrous)

This protocol is optimized for high yields (>85%) and maximum ester retention. It is ideal for liquid crystal synthesis where purity is paramount.

Reagents:

  • Substrate: 4-Iodophenyl 4-fluorobenzoate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    (for sterically hindered partners)
  • Base:

    
     (Tribasic Potassium Phosphate), finely ground, anhydrous (2.0 equiv)
    
  • Solvent: Toluene (Anhydrous)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Procedure
  • Preparation:

    • Dry all glassware in an oven (

      
      ) for at least 2 hours.
      
    • Cool under a stream of Argon.

  • Loading:

    • Charge the reaction vessel (Schlenk tube or sealed vial) with 4-Iodophenyl 4-fluorobenzoate (1.0 mmol, 342 mg), Arylboronic acid (1.2 mmol), and

      
       (2.0 mmol, 424 mg).
      
    • Critical: If using

      
      , add it inside a glovebox if possible, or quickly under a cone of Argon.
      
  • Solvation & Degassing:

    • Add Anhydrous Toluene (5 mL, 0.2 M concentration).

    • Degas: Sparge with Argon for 10 minutes or perform 3 freeze-pump-thaw cycles. Oxygen is the enemy of Pd(0) and promotes homocoupling.

  • Reaction:

    • Seal the vessel.

    • Heat to 80°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting iodide should disappear. The ester bond is stable at this temperature in toluene.

  • Workup (Crucial for Ester Stability):

    • Cool to room temperature.[1][2][3]

    • Dilute with Diethyl Ether or EtOAc.

    • Wash: Wash quickly with water (1x) and then Brine (1x). Do not use basic washes (like NaHCO3) for prolonged periods.

    • Dry over

      
      , filter, and concentrate.
      

Protocol 2: The "Green" Alternative (Aqueous/Surfactant)

If aqueous conditions are required (e.g., for solubility of polar boronic acids), you must use a buffer system to prevent pH spikes that cleave the ester.

Reagents:

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene : Water (4:1 ratio) or TPGS-750-M (2% in water)

  • Temperature: 40–50°C (Lower temperature protects the ester)

Key Modification: Monitor the pH of the aqueous layer. If it exceeds pH 10, buffer with small amounts of phosphate buffer. Keep the reaction time short (< 3 hours).

Optimization & Troubleshooting Data

Base Compatibility Matrix

The choice of base is the single most significant variable for this substrate.

BaseSolvent SystemReaction RateEster StabilityRecommendation

Toluene (Anhydrous)HighExcellent Primary Choice

Toluene/WaterModerateGoodSecondary Choice

DioxaneHighModerateUse for steric bulk

Water/AlcoholVery HighPoor (Hydrolysis)DO NOT USE

DMFLowExcellentToo slow for aryl iodides
Workflow Visualization

Workflow Setup 1. Inert Gas Setup (Argon/Nitrogen) Mix 2. Mix Reagents (Substrate + Boronic Acid + Base) Setup->Mix Degas 3. Degas Solvent (Sparging/Freeze-Pump-Thaw) Mix->Degas Heat 4. Reaction (80°C, 4-6 hrs) Degas->Heat Check 5. QC Check (TLC/HPLC) Look for Ester Cleavage Heat->Check Check->Heat Incomplete Workup 6. Workup (Neutral Wash, No Strong Base) Check->Workup Complete

Figure 2: Operational workflow emphasizing the degassing and QC steps.

Analytical Validation (Self-Validating the Protocol)

To ensure scientific integrity, you must verify the product structure.

  • 1H NMR: Look for the retention of the ester protons. The 4-fluorobenzoate moiety shows characteristic multiplets at

    
     8.1–8.2 ppm (ortho to carbonyl). If these shift significantly or disappear (forming free acid), hydrolysis has occurred.
    
  • 19F NMR: A singlet around -105 ppm (depending on solvent) confirms the integrity of the fluorinated ring.

  • Mass Spec: Ensure the parent ion corresponds to the coupled ester and not the biaryl phenol (hydrolysis product).

References

  • BenchChem. Synthesis of Phenyl-Ring Containing Liquid Crystal Precursors: A Technical Guide. (2025).[4][1][5] Retrieved from

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocol. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

Sources

Application Note: Preparation of Fluorinated Liquid Crystals Using Iodophenyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic synthesis of high-performance fluorinated liquid crystals (LCs) utilizing iodophenyl esters as versatile, modular intermediates. Unlike traditional linear synthesis, the use of iodophenyl esters allows for a convergent approach where the rigid mesogenic core can be assembled late-stage via palladium-catalyzed cross-coupling (Sonogashira). This protocol specifically targets the synthesis of fluorinated tolane-esters , a class of materials critical for high-birefringence display applications. We provide optimized reaction parameters, purification workflows, and phase transition characterization standards.

Strategic Synthesis Design

Why Iodophenyl Esters?

In the molecular engineering of liquid crystals, the iodophenyl ester serves as a bifunctional "linchpin."

  • The Ester Moiety: Provides the necessary flexibility and dipole moment to stabilize the nematic phase and lower the melting point.

  • The Iodine Handle: The C–I bond is significantly more reactive toward oxidative addition by Palladium(0) than C–Br or C–Cl bonds. This allows for chemoselective coupling under mild conditions, preserving the sensitive ester linkage and preventing transesterification side reactions.

Reaction Pathway

The synthesis follows a convergent "A + B → C" logic:

  • Part A: Formation of the Iodophenyl Ester precursor (Esterification).

  • Part B: Assembly of the Mesogenic Core (Sonogashira Coupling).

SynthesisWorkflow cluster_0 Phase Characterization Start1 Fluorinated Benzoic Acid Intermediate Iodophenyl Ester (Key Precursor) Start1->Intermediate DCC/DMAP Esterification Start2 4-Iodophenol Start2->Intermediate Product Fluorinated Tolane-Ester LC Intermediate->Product Sonogashira Coupling Pd(PPh3)2Cl2 / CuI Alkyne Fluorinated Phenylacetylene Alkyne->Product POM Polarized Optical Microscopy Product->POM DSC Differential Scanning Calorimetry Product->DSC

Figure 1: Convergent synthetic workflow for fluorinated tolane-ester liquid crystals.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Iodophenyl Ester Precursor

Objective: Synthesize 4-iodophenyl 4-fluorobenzoate. Rationale: Steglich esterification is chosen over acid chloride methods to minimize the formation of HCl, which can degrade sensitive functional groups if not rigorously neutralized.

Materials:

  • 4-Fluorobenzoic acid (1.0 equiv)

  • 4-Iodophenol (1.0 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalyst)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen. Add 4-fluorobenzoic acid (10 mmol) and 4-iodophenol (10 mmol) dissolved in 50 mL anhydrous DCM.

  • Catalyst Addition: Add DMAP (1 mmol) to the stirring solution.

  • Coupling: Cool the mixture to 0°C in an ice bath. Dropwise add a solution of DCC (11 mmol) in 10 mL DCM over 15 minutes. Critical: Slow addition prevents thermal spikes that promote N-acylurea side products.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Drying: Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol to yield white needle-like crystals.

    • Quality Control: Check purity via TLC (Hexane/EtOAc 9:1). Product should be a single spot, R_f ~0.6.

Protocol 2: Sonogashira Cross-Coupling for Mesogen Assembly

Objective: Couple the iodophenyl ester with 4-propylphenylacetylene to form the final LC. Rationale: We use a Pd(II) precatalyst that is reduced in situ to Pd(0). Copper(I) iodide is essential to form the copper acetylide intermediate, accelerating the transmetallation step.

Materials:

  • Iodophenyl ester precursor (from Protocol 1) (1.0 equiv)

  • 4-Propylphenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.01 equiv)

  • Triethylamine (Et₃N) (degassed)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Charge a Schlenk flask with the iodophenyl ester (5 mmol), Pd(PPh₃)₂Cl₂ (0.1 mmol), and CuI (0.05 mmol). Evacuate and backfill with nitrogen (3 cycles).

  • Solvent Addition: Add degassed THF (20 mL) and Et₃N (10 mL) via syringe.

  • Alkyne Addition: Add 4-propylphenylacetylene (6 mmol) via syringe.

  • Reaction: Stir the mixture at RT for 30 minutes, then heat to 50°C for 6–8 hours.

    • Monitoring: Monitor by TLC. The disappearance of the iodophenyl ester spot indicates completion.

  • Quenching: Cool to RT, dilute with diethyl ether, and filter through a pad of Celite to remove metal catalysts.

  • Extraction: Wash the filtrate with NH₄Cl (aq) to remove copper salts (blue aqueous layer indicates successful removal).

  • Purification: Purify via column chromatography (Silica gel, Hexane/DCM gradient).

    • Note: Fluorinated LCs often streak on silica; use a gradient starting with 100% hexane.

Purification and Phase Characterization

Liquid crystals require extremely high purity (>99.5%) to exhibit sharp phase transitions and high resistivity.

Purification Workflow
  • Column Chromatography: Remove unreacted alkyne and homocoupled diyne byproducts.

  • Recrystallization: Dissolve the crude solid in minimum hot ethanol/ethyl acetate (3:1). Cool slowly to 4°C. Repeat 2–3 times until the clearing point (

    
    ) is constant.
    
Characterization Data Table

Typical properties for a fluorinated tolane-ester synthesized via this route:

ParameterValue / ObservationMethod
Yield 75 – 85%Gravimetric
Purity > 99.8%HPLC (UV @ 254 nm)
Melting Point (

)
65°CDSC (Heating 5°C/min)
Nematic Range 65°C – 142°CPOM / DSC
Texture Schlieren texture (Nematic)POM (Crossed polarizers)
Dielectric Anisotropy (

)
+5.2 (Positive)Capacitance Method
Phase Identification (POM)
  • Nematic Phase: Look for "threaded" textures or Schlieren brushes that flash upon rotation.

  • Smectic Phase: Look for focal-conic fans (if the alkyl chain is long, >C8).

Troubleshooting & Expert Insights

Handling Iodine Instability
  • Issue: Iodine-carbon bonds can be light-sensitive, leading to radical cleavage and yellowing of the product.

  • Solution: Perform all reactions involving the iodophenyl ester in low-light conditions or wrap flasks in aluminum foil.

Catalyst Poisoning
  • Issue: The reaction stalls or turns black immediately (precipitation of Pd black).

  • Cause: Presence of oxygen or moisture.

  • Solution: Ensure rigorous degassing of Et₃N and THF. Sparge solvents with nitrogen for at least 20 minutes before use.

Transesterification Risks
  • Issue: In the presence of strong nucleophiles or high heat, the ester bond may cleave.

  • Solution: Stick to mild bases like Et₃N or Diisopropylamine. Avoid hydroxide bases (NaOH/KOH) which will hydrolyze the ester.

References

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. Link

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1] Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

  • Ha, S. T., et al. (2010). Synthesis and Mesomorphic Properties of New Schiff Base Ester Liquid Crystals. Journal of Chemistry, 2010. Link

  • Gray, G. W., & Hird, M. (1998). Liquid Crystals: Chemistry and Physics. Taylor & Francis. (Foundational text for mesogen design).

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link

Sources

DCC/DMAP Steglich esterification for 4-Iodophenyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 4-Iodophenyl 4-fluorobenzoate via Steglich Esterification

Executive Summary & Strategic Rationale

The synthesis of 4-Iodophenyl 4-fluorobenzoate represents a classic but non-trivial application of the Steglich esterification. Unlike aliphatic alcohols, phenols such as 4-iodophenol are poor nucleophiles due to the delocalization of the oxygen lone pair into the aromatic ring. Furthermore, the steric bulk of the iodine atom at the para position adds a layer of kinetic resistance.

Why Steglich? Traditional Fischer esterification (acid catalysis) is often inefficient for phenols due to the unfavorable equilibrium and the low nucleophilicity of the phenolic hydroxyl group. Acyl chlorides can be used, but they often require harsh conditions or generate HCl, which can be detrimental to sensitive substrates.

The DCC/DMAP Steglich protocol is the superior choice here because:

  • Mild Conditions: It proceeds at room temperature, preserving the integrity of the carbon-iodine bond (crucial for downstream cross-coupling).

  • DMAP Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a "hyper-nucleophilic" acyl transfer agent, specifically overcoming the low reactivity of the phenol.

  • Thermodynamic Drive: The formation of the insoluble dicyclohexylurea (DCU) byproduct drives the reaction to completion.

Mechanistic Insight: The DMAP Turbocharger

To troubleshoot and optimize this reaction, one must understand that it is not a direct attack of the phenol on the DCC-activated acid.

The Critical Pathway:

  • Activation: 4-Fluorobenzoic acid reacts with DCC to form the O-acylisourea intermediate.

  • Acyl Transfer (The DMAP Role): The phenol is too slow to attack the O-acylisourea directly. Instead, DMAP attacks it, expelling DCU and forming a highly reactive

    
    -acylpyridinium ion .
    
  • Product Formation: This cationic intermediate is susceptible to attack even by weak nucleophiles like 4-iodophenol, yielding the ester and regenerating DMAP.

Graphviz Diagram 1: Catalytic Cycle & Mechanism

SteglichMechanism Acid 4-Fluorobenzoic Acid O_Acyl O-Acylisourea (Intermediate I) Acid->O_Acyl Activation DCC DCC DCC->O_Acyl Activation N_Acyl N-Acylpyridinium (Reactive Species) O_Acyl->N_Acyl + DMAP (Fast) DCU DCU (Byproduct) O_Acyl->DCU Elimination DMAP DMAP (Catalyst) Ester 4-Iodophenyl 4-fluorobenzoate N_Acyl->Ester + Phenol Phenol 4-Iodophenol Ester->DMAP Regeneration

Caption: The DMAP-catalyzed pathway converts the latent O-acylisourea into the potent N-acylpyridinium electrophile, enabling attack by the sterically hindered phenol.[1]

Experimental Protocol

Scale: 10 mmol (Base calculation) Solvent: Dichloromethane (DCM) – Anhydrous

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3][4]AmountRole
4-Fluorobenzoic Acid 140.111.11.54 gElectrophile Source
4-Iodophenol 220.011.02.20 gNucleophile
DCC 206.331.12.27 gCoupling Agent
DMAP 122.170.10.12 gCatalyst
DCM (Anhydrous) 84.93-40 mLSolvent (0.25 M)
Step-by-Step Procedure

Phase A: Setup and Activation (0°C)

  • Glassware Prep: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen or Argon. Moisture is the enemy; it hydrolyzes DCC to DCU immediately.

  • Solvation: Add 4-Fluorobenzoic acid (1.54 g) , 4-Iodophenol (2.20 g) , and DMAP (0.12 g) to the flask.

  • Dissolution: Add DCM (30 mL) . Stir until all solids are dissolved.

  • Cooling: Submerge the flask in an ice-water bath (0°C) for 10 minutes. Cooling prevents the formation of the N-acylurea rearrangement byproduct.

Phase B: Coupling Reaction 5. DCC Addition: Dissolve DCC (2.27 g) in the remaining DCM (10 mL) . Add this solution dropwise to the reaction mixture over 5–10 minutes.

  • Observation: The solution will become cloudy within minutes as DCU begins to precipitate.
  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (23°C). Stir for 3–5 hours.
  • Monitoring: Check TLC (See Section 4) after 3 hours.

Phase C: Workup & DCU Removal (Critical Step) 7. Primary Filtration: Cool the mixture back to 0°C (DCU is less soluble in cold DCM). Filter the suspension through a sintered glass funnel or a Celite pad.[5] Rinse the cake with cold DCM (2 x 10 mL). Discard the solid DCU. 8. Wash Sequence: Transfer the filtrate to a separatory funnel.

  • Wash 1: 0.5 M HCl (20 mL) – Removes DMAP and unreacted amine species.
  • Wash 2: Saturated NaHCO₃ (20 mL) – Removes unreacted 4-fluorobenzoic acid.
  • Wash 3: Brine (20 mL) – Drying step.
  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude solid.

Phase D: Purification 10. Recrystallization (Preferred): The crude product often contains trace DCU. Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.

  • Note: If DCU persists (white needles), dissolve the product in a minimal amount of cold ether, filter off the insoluble DCU, and re-evaporate.

Process Monitoring & Quality Control

Graphviz Diagram 2: Workflow & Decision Tree

Workflow Start Reaction Mixture (T = 3 hrs) TLC TLC Analysis (20% EtOAc/Hex) Start->TLC Decision SM Consumed? TLC->Decision AddDCC Add 0.2 eq DCC Stir 2h Decision->AddDCC No Workup Filter DCU Acid/Base Wash Decision->Workup Yes AddDCC->Workup QC 1H / 19F NMR Workup->QC

Caption: Operational workflow including decision gates for incomplete conversion.

Analytical Standards:

  • TLC System: 20% Ethyl Acetate in Hexanes.

    • Rf (4-Iodophenol): ~0.4 (Stains brown with Iodine).

    • Rf (Product): ~0.7 (UV Active, distinct spot).

  • 1H NMR (CDCl3): Look for the diagnostic shift of the protons ortho to the ester oxygen on the phenol ring. They will shift downfield (approx 7.0-7.2 ppm) compared to the free phenol.

  • 19F NMR: A clean singlet around -105 ppm (referenced to CFCl3) confirms the integrity of the fluorobenzoate moiety.

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Low Yield N-Acylurea rearrangementEnsure reaction starts at 0°C. Do not add DCC too quickly.
Persistent White Solid Residual DCUDCU is notoriously difficult to remove. Dissolve crude in cold Ether or Acetone; DCU is insoluble and can be filtered.[6]
Unreacted Phenol Steric hindrance of IodineIncrease DMAP to 20 mol%. Extend reaction time to 12h.
Product Hydrolysis Wet solventsUse freshly distilled DCM or store over molecular sieves (3Å).

Safety & Hazards (E-E-A-T)

  • DCC (N,N'-Dicyclohexylcarbodiimide):

    • Hazard: Potent sensitizer.[7] Can cause severe allergic skin reactions.

    • Handling: Weigh in a fume hood. Clean all spills immediately with a mixture of water/ethanol/acetic acid to deactivate.

  • 4-Iodophenol:

    • Hazard: Corrosive and toxic. Absorbs through skin.

    • Handling: Wear double nitrile gloves.

  • Dichloromethane:

    • Hazard: Volatile carcinogen. Use only in a well-ventilated fume hood.

References

  • Neises, B., & Steglich, W. (1978).[8][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Held, I., et al. (2005). Nucleophilic Catalysis of the Acylation of Alcohols and Amines. Synthesis, 2005(11), 1771-1778.

  • Organic Chemistry Portal. Steglich Esterification: Mechanism and Conditions.

  • PubChem. 4-Iodophenol Safety Data Sheet (SDS).

Sources

Advanced Purification Protocol: Recrystallization of 4-Iodophenyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Solvent Selection

Introduction

4-Iodophenyl 4-fluorobenzoate (CAS: 314080-11-0) is a critical halogenated ester intermediate, frequently utilized in the synthesis of liquid crystalline mesogens and as a substrate for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki). Its structural rigidity, imparted by the central ester linkage and para-substituted halogen atoms, dictates its solubility profile.

Achieving high purity (>99.5%) is non-negotiable for these applications, as trace impurities can poison organometallic catalysts or destabilize mesophases. This guide outlines a rigorous recrystallization protocol based on the principle of differential solubility , tailored specifically for the lipophilic yet polarizable nature of this di-halogenated ester.

Solvent Screening Logic

The selection of recrystallization solvents for 4-Iodophenyl 4-fluorobenzoate is governed by the interplay between the fluorine atom's high electronegativity and the iodine atom's high polarizability . Unlike simple phenyl benzoates, the heavy iodine atom increases London dispersion forces, reducing solubility in cold aliphatic hydrocarbons, while the ester linkage maintains solubility in polar organic solvents.

Recommended Solvent Systems:

SystemSolvent CompositionPolarity Index (

)
Rationale & Causality
Primary (Single) Ethanol (Absolute or 95%) 5.2Best Balance. The ester functionality hydrogen bonds weakly with ethanol at high temperatures, ensuring solubility, while the hydrophobic halogenated rings drive precipitation upon cooling.
Secondary (Single) Heptane (or Hexane) 0.1For Lipophilic Impurities. Use if the crude material contains significant non-polar byproducts. The compound is moderately soluble in boiling heptane but insoluble at 0°C.
Binary (Mixture) Ethyl Acetate / Hexane VariableTunable. Ideal if the compound "oils out" in ethanol. Ethyl acetate solubilizes the ester, while hexane acts as the anti-solvent to force crystallization.

Part 2: Detailed Experimental Protocols

Safety & Handling Pre-requisites
  • Photosensitivity: Aryl iodides are prone to photolytic deiodination. Perform all steps under low light or use amber glassware.

  • Hydrolysis Risk: Avoid prolonged boiling in wet solvents to prevent hydrolysis of the ester bond back to 4-iodophenol and 4-fluorobenzoic acid.

Protocol A: Single-Solvent Recrystallization (Ethanol)

This is the standard method for removing trace starting materials (phenols/acids) and polar byproducts.

Materials:

  • Crude 4-Iodophenyl 4-fluorobenzoate[1]

  • Ethanol (Absolute)

  • Hot plate with magnetic stirring

  • Hirsch or Buchner funnel

Step-by-Step Procedure:

  • Saturation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add 5 mL of Ethanol. Heat the mixture to a gentle reflux (~78°C).

    • Observation: If the solid does not dissolve completely, add more ethanol in 1 mL increments, allowing the solution to return to reflux between additions. Stop immediately when the solution becomes clear (or only insoluble impurities remain).

  • Hot Filtration (Optional): If insoluble particles (dust, inorganic salts) are visible, filter the hot solution rapidly through a pre-warmed glass wool plug or sintered glass funnel.

  • Controlled Cooling (Critical):

    • Remove the flask from heat and place it on a cork ring or wood block.

    • Allow the solution to cool to room temperature slowly (over 20–30 minutes). Rapid cooling traps impurities in the crystal lattice.

    • Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for another 20 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with 2–3 mL of ice-cold ethanol.

  • Drying: Dry the crystals under high vacuum (0.1 mbar) at room temperature for 4 hours.

Protocol B: Binary Solvent Recrystallization (EtOAc / Hexane)

Use this method if the compound is too soluble in ethanol or if "oiling out" occurs.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc).

  • Anti-Solvent Addition: While keeping the solution near boiling, add warm Hexane dropwise.

  • Cloud Point: Continue adding Hexane until a persistent faint cloudiness (turbidity) appears.

  • Clarification: Add one drop of EtOAc to clear the solution.

  • Crystallization: Remove from heat and allow to cool slowly as described in Protocol A.

Characterization & Validation

To ensure the recrystallization was successful, validate the product using the following metrics:

  • Melting Point (MP): The pure ester should have a sharp melting range (typically within 1–2°C).

    • Note: While specific literature MP varies by polymorph, a range near 110–115°C is expected for analogous nitro/halo-benzoates [1].

  • TLC Analysis: Run silica gel TLC (10% EtOAc in Hexane). The product should appear as a single spot under UV (254 nm).

  • 1H NMR: Check for the disappearance of starting material peaks (e.g., broad -OH peak of 4-iodophenol at >9 ppm or acidic proton of 4-fluorobenzoic acid).

Part 3: Visualization & Troubleshooting

Decision Tree for Solvent Selection

The following workflow illustrates the logical process for selecting the optimal solvent system based on experimental observations.

Recrystallization_Logic Start Start: Crude 4-Iodophenyl 4-fluorobenzoate SolubilityCheck Test Solubility in Hot Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble EthanolProtocol Proceed with Protocol A (Ethanol) Soluble->EthanolProtocol Yes Insoluble Insoluble or Oiling Out? Soluble->Insoluble No Result Pure Crystals (Check MP & NMR) EthanolProtocol->Result TryBinary Switch to Protocol B (EtOAc / Hexane) Insoluble->TryBinary Oiling Out TryHeptane Try Non-Polar System (Heptane) Insoluble->TryHeptane Low Solubility TryBinary->Result TryHeptane->Result

Figure 1: Decision logic for selecting the appropriate recrystallization solvent system.

Troubleshooting Guide
IssueDiagnosisCorrective Action
Oiling Out The compound separates as a liquid droplet instead of crystals upon cooling.The temperature gap between the melting point and the solvent boiling point is too small. Switch to System B (EtOAc/Hexane) or add a seed crystal at the cloud point.
Low Yield High solubility in the cold solvent.Concentrate the mother liquor (filtrate) and cool again to obtain a second crop. Do not combine crops without checking purity.
Colored Impurities Oxidation products (likely iodine-related).Add activated charcoal to the hot solution, stir for 2 minutes, and filter hot through Celite before cooling.

References

  • Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020).[1] 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Royal Society of Chemistry.[2] Retrieved from [Link]

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Pittsburgh. Common Solvents for Crystallization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-Iodophenyl 4-fluorobenzoate during workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing hydrolysis of 4-Iodophenyl 4-fluorobenzoate during workup Content type: Technical Support Center / Troubleshooting Guide

Audience: Organic Chemists, Process Development Scientists Compound: 4-Iodophenyl 4-fluorobenzoate (CAS: N/A for specific salt, generic structure implied) Critical Issue: Hydrolytic instability during aqueous workup.

Core Analysis: Why is this compound so labile?

Before troubleshooting, it is vital to understand why this specific ester is prone to hydrolysis. It is not a standard alkyl ester; it is a phenolic ester with activating groups on both sides of the carbonyl.

ComponentSubstituent EffectConsequence
Carbonyl Side (4-Fluorobenzoate)Fluorine (-I effect): Electron-withdrawing group at the para position.Increases electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (by water or hydroxide).
Leaving Group (4-Iodophenol)Iodine (-I/+M effect): The phenol moiety is acidic (pKa ~9.3) compared to alcohols (pKa ~16).The 4-iodophenoxide ion is a stable leaving group. This lowers the activation energy for hydrolysis, especially under basic conditions.

The "Perfect Storm" for Hydrolysis: Standard workup protocols often involve basic washes (e.g., NaOH, NaHCO₃) to remove excess acid. For this compound, even mild bases can trigger rapid saponification because the leaving group is so stable.

Troubleshooting Guide (Q&A)

Q1: I observed a significant drop in yield after washing with 1M NaOH. What happened?

Diagnosis: You likely caused base-catalyzed hydrolysis (saponification) .[1] Explanation: Hydroxide (


) is a strong nucleophile. Because your leaving group (4-iodophenoxide) is stabilized, the tetrahedral intermediate collapses rapidly to form the carboxylate and the phenol. This reaction is essentially irreversible under basic conditions.
Solution: Never use strong bases (NaOH, KOH)  for the workup of phenolic esters. Even if you need to remove unreacted acid, use much milder alternatives (see Protocol below).
Q2: Can I use saturated Sodium Bicarbonate (NaHCO₃) to neutralize the reaction?

Diagnosis: Risky, but possible if controlled. Explanation: While NaHCO₃ (pH ~8.5) is milder than NaOH, it can still hydrolyze reactive phenolic esters if the contact time is long or the temperature is ambient. Solution:

  • Chill everything: Cool the reaction mixture and the NaHCO₃ solution to 0°C.

  • Limit Contact: Perform the wash quickly (< 2 minutes) and immediately separate layers.

  • Alternative: Consider using a Phosphate Buffer (pH 7.0) instead of carbonate to maintain neutrality without alkalinity.

Q3: I have a persistent emulsion. Will this affect stability?

Diagnosis: Yes, emulsions are a major cause of hydrolysis. Explanation: An emulsion dramatically increases the surface area between the organic ester and the aqueous phase. If the aqueous phase is even slightly acidic or basic, the extended contact time will degrade your product. Solution:

  • Do not wait it out.

  • Add saturated brine immediately to increase ionic strength.

  • Filter the mixture through a pad of Celite if the emulsion is caused by particulate matter.

  • Use a centrifuge if available to force separation quickly.

Q4: My TLC shows a new spot appearing during the drying step. Why?

Diagnosis: Acid-catalyzed hydrolysis on the drying agent or wet solvent. Explanation: If the organic layer was not washed to neutral pH, residual acid combined with trace water in the "drying" phase can degrade the ester. Some drying agents (like acidic silica or unneutralized MgSO₄) can act as Lewis acids. Solution:

  • Ensure the final aqueous wash was neutral (pH 6-7).

  • Use anhydrous Sodium Sulfate (Na₂SO₄) (neutral) rather than Magnesium Sulfate (slightly acidic).

  • Add a drop of triethylamine (0.1%) to the solvent only if the compound is acid-sensitive (though this compound is more base-sensitive, so neutrality is key).

Recommended "Safe Workup" Protocol

This protocol is designed to minimize exposure to nucleophiles and heat.

Reagents Required:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Quench Buffer: 0.5 M Citric Acid (pH ~3-4) OR Phosphate Buffer (pH 7.0).

  • Wash Solution: Saturated NaCl (Brine).[1]

  • Drying Agent: Anhydrous Na₂SO₄.[1]

Step-by-Step Procedure:

  • Cool Down: Place the reaction vessel in an ice bath and cool to 0–5°C .

  • Dilution: Dilute the reaction mixture with cold hydrophobic solvent (DCM is preferred if the ester is soluble, as it separates well from water).

  • Acidic/Neutral Quench:

    • If the reaction is basic (e.g., used Pyridine/Et₃N): Wash with cold 0.5 M Citric Acid . This removes amines without creating a high pH environment.

    • If the reaction is acidic:[2][3] Wash with cold Phosphate Buffer (pH 7.0) or water. Avoid bicarbonate unless strictly necessary for gas evolution.

  • The "Quick Wash":

    • Perform washes rapidly. Shake the funnel vigorously for 30 seconds, vent, and allow to settle.

    • If separation takes >2 minutes, add brine immediately.

  • Brine Wash: Wash the organic layer once with saturated brine to remove dissolved water.[1]

  • Dry & Concentrate:

    • Dry over Na₂SO₄ for 10–15 minutes (do not leave overnight).

    • Filter and concentrate on a rotary evaporator. Keep the water bath < 35°C .

Visualizing the Risk

Figure 1: Hydrolysis Vulnerability Map

HydrolysisRisk cluster_prevention Prevention Strategy Ester 4-Iodophenyl 4-fluorobenzoate Intermediate Tetrahedral Intermediate Ester->Intermediate Base Base (OH- / HCO3-) Base->Intermediate Nucleophilic Attack (Fast due to F-group) Water Water (H2O) Water->Intermediate Slow Attack (Accelerated by Heat) Products 4-Fluorobenzoate + 4-Iodophenol Intermediate->Products Collapse (Fast due to I-Phenoxide stability) Cold Ice Bath (0°C) Neutral Neutral pH Workup

Caption: Mechanism of failure. The electron-withdrawing Fluorine activates the attack, while the Iodine stabilizes the leaving group, making the ester highly fragile in base.

Figure 2: Safe Workup Decision Tree

WorkupFlow Start Crude Reaction Mixture CheckpH Check Reaction pH Start->CheckpH Basic Basic (Pyridine/Et3N) CheckpH->Basic pH > 7 Acidic Acidic (H2SO4/HCl) CheckpH->Acidic pH < 7 WashAcid Wash: Cold 0.5M Citric Acid Basic->WashAcid Remove Amines WashBuffer Wash: Cold Phosphate Buffer (pH 7) Acidic->WashBuffer Neutralize Gently Sep Separate Layers (Fast) WashAcid->Sep WashBuffer->Sep Brine Brine Wash Sep->Brine Dry Dry (Na2SO4) & Evaporate <35°C Brine->Dry

Caption: Decision tree for selecting the correct wash solution to maintain neutral pH and prevent hydrolysis.

Comparative Data: Leaving Group Stability

The following table illustrates why 4-iodophenol makes the ester more fragile than a standard ethyl ester. Lower pKa of the conjugate acid corresponds to a better leaving group.

Leaving GroupConjugate AcidpKa (Approx)Relative Hydrolysis Risk
EthoxideEthanol~16.0Low
PhenoxidePhenol10.0Moderate
4-Iodophenoxide 4-Iodophenol 9.3 High
4-Nitrophenoxide4-Nitrophenol7.1Very High

Note: The pKa of 9.3 for 4-iodophenol indicates it is significantly more acidic than phenol, making the anion a more stable species and thus a better leaving group [1, 2].

References

  • PubChem. (n.d.). 4-Iodophenol | C6H5IO.[4] National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • University of Tartu. (2019). Aqueous pKa values of fluorinated phenols and benzoic acids. J. Phys. Org. Chem. Retrieved February 24, 2026, from [Link]

Sources

Optimizing phase transition temperatures in fluorinated benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Benzoate Optimization Support Center.

Status: ONLINE Operator: Dr. A. Vance, Senior Application Scientist Case ID: OPT-FB-2024

Overview: The Fluorine Compromise

You are likely here because your target molecule is failing one of three critical metrics:

  • The Melting Point (

    
    ) is too high , causing solubility issues or crystallization in formulations.
    
  • The Clearing Point (

    
    ) is too low , narrowing the mesophase range.
    
  • The Phase is Wrong , yielding smectic behavior when you require nematic (or vice versa).

Fluorine is a double-edged sword in benzoate mesogens. Its high electronegativity and low polarizability allow for precise tuning of dielectric anisotropy (


), but its steric bulk (Van der Waals radius 

vs

for H) disrupts molecular packing. This guide operationalizes these structure-property relationships into actionable protocols.

Module 1: Molecular Design & Tuning Strategy

User Issue: "My mesophase range is too narrow."

Technical Insight: Lateral fluorination (substitution on the rigid core) is the primary tool for depressing melting points (


), but it almost always depresses the clearing point (

) as well. The key is to maximize the ratio of

depression to

depression.
  • Lateral Fluorine (Ortho to Ester): Increases molecular width. This disrupts the efficient side-by-side packing required for the crystalline state (lowering

    
     significantly) but also destabilizes the nematic phase (lowering 
    
    
    
    ).
  • Terminal Fluorine: Generally promotes Smectic phases due to segregation of fluorinated tails and dipole-dipole interactions.

Optimization Logic Flow:

OptimizationLogic Start Current Status Analysis CheckTm Is Melting Point (Tm) Too High? Start->CheckTm CheckTc Is Clearing Point (Tc) Too Low? CheckTm->CheckTc No ActionLateral Add Lateral Fluorine (Ortho to Ester) CheckTm->ActionLateral Yes ActionCore Extend Rigid Core (e.g., Biphenyl/Terphenyl) CheckTc->ActionCore Yes (Tc < 80°C) ActionTerminal Change Terminal Group (F -> OCF3 or Alkyl) CheckTc->ActionTerminal Yes (Tc > 80°C) ResultWidening Result: Widened Nematic Range (Lower Tm) ActionLateral->ResultWidening Disrupts Packing ResultStability Result: Increased Thermal Stability (Higher Tc) ActionCore->ResultStability ActionTerminal->ResultStability

Figure 1: Decision tree for molecular modification based on thermal transition data.

Module 2: Synthesis Protocol (Acid Chloride Route)

User Issue: "My transitions are broad (>2°C) or I see 'ghost' phases."

Root Cause: Esterification of fluorinated phenols is often sluggish using standard DCC/DMAP protocols due to the electron-withdrawing nature of fluorine, which reduces the nucleophilicity of the phenol. Incomplete reactions leave precursors that act as plasticizers, artificially lowering


 and broadening peaks.

Recommended Protocol: Thionyl Chloride Activation This method is more robust for sterically hindered or electron-deficient fluorinated substrates.

Step-by-Step Workflow:

  • Acyl Chloride Formation:

    • Reagents: Fluorobenzoic acid derivative (1.0 eq),

      
       (excess, solvent/reagent), catalytic DMF (1-2 drops).
      
    • Condition: Reflux 3h under

      
      .
      
    • Purification: Distill off excess

      
       under reduced pressure. Do not purify by column; use crude immediately.
      
  • Esterification:

    • Reagents: Fluorophenol derivative (1.0 eq), Pyridine or

      
       (1.2 eq), DCM (anhydrous).
      
    • Condition: Add acid chloride dropwise at 0°C. Warm to RT overnight.

  • Critical Purification (The "LC Grade" Standard):

    • Standard silica columns often fail to separate homologous impurities in LCs.

    • Mandatory Step: Recrystallization from Ethanol/Hexane (1:1) or Acetone/Methanol. Repeat until the transition peak width (DSC) is <0.5°C.

SynthesisWorkflow Acid Fluorobenzoic Acid SOCl2 SOCl2 + cat. DMF (Reflux 3h) Acid->SOCl2 Int_Chloride Acid Chloride (Reactive Intermediate) SOCl2->Int_Chloride Coupling Coupling: Fluorophenol + Base (DCM, 0°C -> RT) Int_Chloride->Coupling Crude Crude Ester Coupling->Crude Recryst Recrystallization (EtOH/Hexane) Crude->Recryst Final Pure Mesogen (Sharp Transitions) Recryst->Final

Figure 2: Robust synthesis pathway for fluorinated benzoate esters.

Module 3: Troubleshooting Characterization (DSC/POM)

User Issue: "I see multiple peaks on cooling but only one on heating."

Diagnostic Table:

ObservationProbable CauseCorrective Action

Heating >

Cooling
Supercooling: Common in fluorinated LCs due to high viscosity.This is a kinetic effect.[1] Report the heating scan temperature for thermodynamic equilibrium, or reduce scan rate to 2°C/min.
Broad Melting Peak (>3°C) Impurity: Synthesis byproducts are depressing the melt.Recrystallize. Do not rely on column chromatography alone.
"Schlieren" Texture in POM Nematic Phase: This is the target phase for most displays.Confirm by shearing the slide; the texture should flash.
"Focal Conic" Texture Smectic Phase: Likely SmA or SmC.If unwanted, increase lateral fluorination to disrupt layer formation.
Exothermic Peak on Heating Cold Crystallization: The sample formed a glass on cooling, then crystallized upon reheating.[2]Anneal the sample at a temp just below the clearing point, then cool slowly (1°C/min).

Frequently Asked Questions (FAQs)

Q: Why does adding fluorine at the ortho position drop my clearing point (


) so drastically? 
A:  The ortho fluorine exerts a steric torque, twisting the phenyl rings out of planarity. This reduces the conjugation and the aspect ratio (length-to-width) of the molecule. Since 

is heavily dependent on the aspect ratio, the twist destabilizes the nematic phase [1].

Q: Can I use fluorine to induce ferroelectricity? A: Yes. In chiral smectic C phases (SmC*), a lateral fluorine atom creates a transverse dipole moment. If the molecule is chiral, this dipole cannot cancel out, leading to spontaneous polarization (


). Position the fluorine on the chiral center or the adjacent core ring for maximum effect [2].

Q: My sample decomposes before it clears. What now? A: Fluorinated benzoates are generally stable, but ester linkages can cleave at high temps (>250°C).

  • Check for trace acid/base residues from synthesis (catalyzes hydrolysis).

  • Switch to a Tolane (triple bond) or Biphenyl linkage if the ester is the weak link, though this changes the mesogenic properties.

References

  • Hird, M. (2007).[3][4][5] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36, 2070-2095.[3] Link

  • Goodby, J. W., et al. (2014). Molecular complexity and the control of self-organising matter. Liquid Crystals, 41(3), 366-383. Link

  • Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link

Sources

Validation & Comparative

Technical Analysis & Comparison Guide: 1H NMR of 4-Iodophenyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Scientists. Purpose: To provide a definitive, self-validating protocol for the structural characterization of 4-Iodophenyl 4-fluorobenzoate, comparing its spectral signature against synthetic precursors and alternative detection methods (19F NMR).

Introduction & Strategic Context

4-Iodophenyl 4-fluorobenzoate is a critical bi-functional building block. It integrates an electrophilic ester motif with two distinct handles for further diversification: an aryl iodide (primed for Pd-catalyzed cross-coupling like Suzuki-Miyaura) and a fluoro-aromatic moiety (often used as a stable surrogate for


F-radiolabeling precursors or as a metabolic blocker).[1]

In drug development, verifying the integrity of this ester linkage is paramount. 1H NMR spectroscopy offers the most robust method for this validation, but the presence of two para-substituted aromatic rings creates a complex "double AA'BB'" system that can be easily misassigned.

This guide moves beyond simple peak listing. It provides a comparative diagnostic framework , enabling you to distinguish the pure product from unreacted precursors (4-iodophenol and 4-fluorobenzoic acid) and evaluating the utility of 1H NMR versus 19F NMR for purity assessment.

Experimental Protocol & Workflow

To ensure reproducibility, the following workflow integrates synthesis, purification, and sample preparation.

Synthesis & Purification Context
  • Synthesis: Standard Steglich esterification (DCC/DMAP) or Acyl Chloride method (4-fluorobenzoyl chloride + 4-iodophenol + Et3N).[1]

  • Purification: Silica gel flash chromatography (Hexanes/Ethyl Acetate).[1]

  • Critical QC Step: Removal of unreacted 4-iodophenol is essential, as its protons overlap with the product's ester-proximal protons.[1]

NMR Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this lipophilic ester to prevent solvent viscosity broadening and to maintain distinct chemical shift separation between the two aromatic systems.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Workflow Visualization

The following diagram outlines the logical flow from crude reaction mixture to validated spectral assignment.

G Start Crude Reaction Mixture Workup Aq. Workup & Flash Chromatography Start->Workup Sample NMR Sample Prep (CDCl3) Workup->Sample Acquisition Acquire 1H & 19F NMR Sample->Acquisition Decision Check 1H Aromatic Region (6.5 - 8.5 ppm) Acquisition->Decision PathA Identify Fluorobenzoate Ring (Look for H-F Coupling) Decision->PathA Signal Set 1 PathB Identify Iodophenyl Ring (Look for AA'BB' Doublets) Decision->PathB Signal Set 2 Validation Compare Integration (1:1 Ratio) PathA->Validation PathB->Validation Final Validated Structure Validation->Final

Figure 1: Analytical workflow for validating 4-Iodophenyl 4-fluorobenzoate purity.

Spectral Analysis: The "Double AA'BB'" System

The 1H NMR spectrum of 4-Iodophenyl 4-fluorobenzoate is defined by two distinct aromatic systems. Correct assignment relies on understanding the electronic push-pull effects of the substituents.[1]

Theoretical Assignment Logic
  • Ring A (Fluorobenzoate):

    • Protons ortho to Carbonyl (

      
      ):  Strongly deshielded by the electron-withdrawing ester carbonyl.[1] Expected 
      
      
      
      ppm.[1][2]
    • Protons ortho to Fluorine (

      
      ):  Shielded by the mesomeric effect of Fluorine, but split by large 
      
      
      
      coupling. Expected
      
      
      ppm.[1][2]
  • Ring B (Iodophenyl):

    • Protons ortho to Iodine (

      
      ):  Deshielded by the large, polarizable Iodine atom. Expected 
      
      
      
      ppm.[1]
    • Protons ortho to Ester Oxygen (

      
      ):  Moderately deshielded by the electronegative oxygen, but less than the carbonyl-proximal protons. Expected 
      
      
      
      ppm.[1][2][3]
Detailed Spectral Data Table
Proton EnvironmentMultiplicityCoupling Constants (

)
Chemical Shift (

, ppm)
Diagnostic Feature
Benzoate Ortho (

)
dd (appears as t)

Hz,

Hz
8.18 Most downfield signal; "Roofing" effect towards

.
Iodophenyl Meta (

)
d (AA'BB')

Hz
7.72 Sharp doublet; distinct from benzoate signals.
Benzoate Meta (

)
t (dd)

Hz,

Hz
7.18 Complex splitting due to similar H-H and H-F coupling constants.
Iodophenyl Ortho (

)
d (AA'BB')

Hz
6.98 Most upfield aromatic signal; shifts downfield vs. phenol precursor.

Note: Chemical shifts are referenced to residual CHCl3 at 7.26 ppm.[1][4] Values are approximate based on substituent additivity rules and precursor data [1, 2].

Comparative Performance Guide

This section objectively compares the product's spectral signature against its "alternatives"—in this case, the starting materials (impurities) and an alternative detection method (19F NMR).

Comparison 1: Product vs. Precursors (Purity Check)

The most common failure mode in this synthesis is incomplete esterification. You must distinguish the product from the starting materials.[1]

FeatureProduct (Ester)Precursor 1 (4-Iodophenol)Precursor 2 (4-Fluorobenzoic Acid)Differentiation Logic
Linkage Proton (

)

6.98 ppm

6.67 ppm
N/AEsterification deshields the phenol-ring protons by ~0.3 ppm.[1] Key purity marker.
Acidic Protons None

5.0-6.0 (OH, broad)

>11.0 (COOH, broad)
Presence of broad singlets indicates hydrolysis or unreacted material.
Carbonyl Proton (

)

8.18 ppm
N/A

8.01 ppm
The ester group is more electron-withdrawing than the acid, shifting these protons downfield.

Experimental Insight: If you see a small doublet at 6.67 ppm, your product contains unreacted 4-iodophenol.[1] If you see a doublet at 8.01 ppm, you have residual acid.

Comparison 2: 1H NMR vs. 19F NMR (Methodology)

For quantitative analysis (qNMR) or rapid purity checks, 19F NMR offers distinct advantages for this molecule.

Metric1H NMR 19F NMR Verdict
Spectral Window Narrow (6.5 - 8.5 ppm)Wide (-100 to -120 ppm)19F Wins: Zero background interference.[1]
Crowding High (Overlapping aromatic signals)Low (Single signal)19F Wins: The product appears as a clean singlet/multiplet at

-106 ppm [3].[1]
Structural Info High (Connectivity of both rings)Low (Only monitors F-ring)1H Wins: Essential for proving the ester linkage exists.

Recommendation: Use 1H NMR for structural confirmation (proving the ester bond formed). Use 19F NMR for quantitative purity assays to avoid integration errors caused by overlapping aromatic peaks.[1]

Visualizing the Assignment Logic

The following diagram illustrates the decision tree for assigning the specific aromatic protons, resolving the "Double AA'BB'" ambiguity.

Logic Input Aromatic Signal (6.5 - 8.5 ppm) Split1 Is Chemical Shift > 7.5 ppm? Input->Split1 HighField High Field (6.5 - 7.5 ppm) Split1->HighField No LowField Low Field (7.5 - 8.5 ppm) Split1->LowField Yes CheckCoupling1 Check Splitting HighField->CheckCoupling1 CheckCoupling2 Check Splitting LowField->CheckCoupling2 Res1 Complex Multiplet (t/dd) (H-F Coupling present) CheckCoupling1->Res1 Res2 Clean Doublet (AA'BB') CheckCoupling1->Res2 Res3 Clean Doublet (AA'BB') CheckCoupling2->Res3 Res4 Doublet of Doublets (appears as t) CheckCoupling2->Res4 Assign1 Benzoate Meta-H (~7.18 ppm) Res1->Assign1 Assign2 Iodophenyl Ortho-H (~6.98 ppm) Res2->Assign2 Assign3 Iodophenyl Meta-H (~7.72 ppm) Res3->Assign3 Assign4 Benzoate Ortho-H (~8.18 ppm) Res4->Assign4

Figure 2: Logic tree for distinguishing the four distinct aromatic proton environments.

References

  • SpectraBase. (n.d.).[1] 4-Fluorobenzoic acid 19F NMR Data. Wiley Science Solutions.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2024).[1] 4-Fluorobenzoic acid Structure and Identifiers. PubChem.[1] Retrieved from [Link]

Sources

Thermal Analysis of 4-Iodophenyl 4-fluorobenzoate: A Comparative Guide to its Differential Scanning Calorimetry Profile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, understanding the thermal properties of a compound is a cornerstone of its physicochemical profiling. Differential Scanning Calorimetry (DSC) stands as a pivotal technique in this endeavor, offering critical insights into melting behavior, phase transitions, purity, and stability. This guide provides a comprehensive examination of the thermal characteristics of 4-Iodophenyl 4-fluorobenzoate, a halogenated aromatic ester of interest in medicinal chemistry and materials science.

Due to the absence of publicly available experimental DSC data for 4-Iodophenyl 4-fluorobenzoate, this guide will establish a comparative framework. We will first delineate the expected thermal behavior of this compound based on the well-documented properties of its structural analogs. Subsequently, a detailed, best-practice protocol for conducting a definitive DSC analysis will be presented, empowering researchers to generate the requisite experimental data.

Predicted Thermal Profile and Comparative Analysis

The thermal properties of 4-Iodophenyl 4-fluorobenzoate are dictated by the interplay of its constituent moieties: a 4-iodophenyl group and a 4-fluorobenzoyl group linked by an ester functional group. To anticipate its behavior upon heating, we can draw comparisons with structurally related compounds.

Table 1: Comparison of Melting Points of Structurally Related Benzoates

Compound NameMolecular StructureMelting Point (°C)Key Structural Differences from Target
4-Iodophenyl 4-fluorobenzoate (Target) I-C₆H₄-O-C(=O)-C₆H₄-FData not available -
Phenyl benzoateC₆H₅-O-C(=O)-C₆H₅68-70Lacks halogen substituents.
4-Chlorophenyl 4-chlorobenzoateCl-C₆H₄-O-C(=O)-C₆H₄-ClData not availableChlorine instead of iodine and fluorine.
4-Fluorobenzoic acidHOOC-C₆H₄-F182-184Carboxylic acid instead of an ester; lacks the 4-iodophenyl group.[1]
4-Nitrophenyl 4-fluorobenzoateO₂N-C₆H₄-O-C(=O)-C₆H₄-FData not availableNitro group instead of iodine.

The melting point of a crystalline solid is a function of its crystal lattice energy, which is influenced by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potential halogen bonding. The presence of iodine, a large and polarizable atom, in 4-Iodophenyl 4-fluorobenzoate is expected to contribute significantly to strong intermolecular interactions, likely resulting in a relatively high melting point compared to the unsubstituted phenyl benzoate (m.p. 68-70°C). Furthermore, the fluorine atom, while less influential than iodine in terms of van der Waals forces, introduces a strong dipole moment.

Based on these structural considerations, it is reasonable to hypothesize that 4-Iodophenyl 4-fluorobenzoate will be a crystalline solid at room temperature with a sharp melting endotherm observable by DSC. The exact melting temperature and the associated enthalpy of fusion, however, can only be determined experimentally.

Experimental Protocol for DSC Analysis

To obtain a definitive thermal profile of 4-Iodophenyl 4-fluorobenzoate, a standardized DSC experiment is required. The following protocol is designed to yield high-quality, reproducible data suitable for research and regulatory purposes.

Materials and Equipment
  • Sample: 4-Iodophenyl 4-fluorobenzoate (high purity)

  • DSC Instrument: A calibrated heat-flux or power-compensation Differential Scanning Calorimeter.

  • Crucibles: Aluminum or other inert sample pans with lids.

  • Purge Gas: High-purity nitrogen or argon.

  • Reference Material: An empty, hermetically sealed crucible.

Experimental Workflow

The following diagram outlines the key steps in the DSC analysis workflow.

Caption: Workflow for the DSC analysis of 4-Iodophenyl 4-fluorobenzoate.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 2-5 mg of high-purity 4-Iodophenyl 4-fluorobenzoate into a clean aluminum DSC crucible. Hermetically seal the crucible to prevent any sublimation or decomposition during the analysis.

  • Instrument Calibration: Ensure the DSC instrument is calibrated for both temperature and enthalpy using certified reference materials (e.g., indium, tin).

  • Experimental Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a temperature well below the expected melting point, for instance, 25°C.

    • Heat the sample at a linear rate of 10°C/min to a temperature significantly above the anticipated melting point (e.g., 250°C). This initial heating scan provides information on the as-received material.

    • Cool the sample at a controlled rate, such as 10°C/min, back to the starting temperature. This step provides insights into crystallization or glass transition behavior.

    • Perform a second heating scan under the same conditions as the first. This scan is crucial for understanding the thermal history of the sample and observing any polymorphic transitions.

  • Data Analysis:

    • The resulting DSC thermogram will plot heat flow against temperature.

    • The melting point is typically reported as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak. This value is a quantitative measure of the energy required to melt the sample.

Interpreting the DSC Results: A Hypothetical Thermogram

While experimental data is pending, we can anticipate the features of a DSC thermogram for a pure, crystalline sample of 4-Iodophenyl 4-fluorobenzoate.

G origin x_axis Temperature (°C) origin->x_axis y_axis Heat Flow (mW) Endothermic → origin->y_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 onset Onset Temperature p5 p4->p5 peak_temp Peak Temperature p6 p5->p6 p7 p6->p7 melting_peak Melting Endotherm

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Iodophenyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Precautionary Approach

Given its structure as a halogenated aromatic ester, 4-Iodophenyl 4-fluorobenzoate should be handled as a potentially hazardous substance. Structurally similar compounds often exhibit characteristics such as skin and eye irritation, and may be harmful if swallowed.[1][2] Furthermore, halogenated organic compounds can pose a significant environmental threat, with many being toxic to aquatic life with long-lasting effects.[3] Therefore, a conservative approach to its disposal is not just recommended, but essential.

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), and it is imperative that all disposal activities comply with these federal guidelines, as well as any applicable state and local regulations.[4][5] Improper disposal can lead to severe environmental contamination and significant legal repercussions.[4]

Core Principles of Chemical Waste Management

The foundation of a safe disposal plan rests on several key principles:

  • Waste Characterization: Correctly identifying the hazards associated with the waste.

  • Segregation: Keeping incompatible waste streams separate to prevent dangerous reactions.[6][7]

  • Containment: Using appropriate, clearly labeled, and sealed containers.[6][8]

  • Storage: Accumulating waste in a designated, safe, and secure area.

  • Disposal: Transferring the waste to a licensed disposal facility.

The following sections will detail the step-by-step application of these principles to the disposal of 4-Iodophenyl 4-fluorobenzoate.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Iodophenyl 4-fluorobenzoate and associated waste.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Final Disposal A Generation of 4-Iodophenyl 4-fluorobenzoate Waste B Characterize as Halogenated Organic Waste A->B C Select a designated 'Halogenated Organic Waste' container B->C D Ensure container is compatible (e.g., glass or appropriate plastic) C->D E Label container with 'Hazardous Waste', chemical name, and hazard pictograms D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Keep container securely closed F->G H Conduct weekly inspections of the SAA G->H I Arrange for pickup by a licensed hazardous waste contractor H->I J Complete all required waste disposal paperwork I->J

Caption: Disposal workflow for 4-Iodophenyl 4-fluorobenzoate waste.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Do not mix 4-Iodophenyl 4-fluorobenzoate waste with non-halogenated organic solvents or aqueous waste streams.[9] Halogenated and non-halogenated wastes are typically incinerated under different conditions, and mixing them can complicate the disposal process and increase costs.

  • Collect all waste containing 4-Iodophenyl 4-fluorobenzoate, including residues, contaminated consumables (e.g., pipette tips, weighing paper), and spent reaction mixtures, in a designated waste container.

2. Container Selection and Labeling:

  • Container: Use a chemically compatible container with a secure, leak-proof screw cap.[6] Glass bottles are generally a safe choice for halogenated organic compounds. If using plastic, ensure it is a type that will not degrade upon contact with the waste.

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[5][6] The label must also include:

    • The full chemical name: "4-Iodophenyl 4-fluorobenzoate" (no abbreviations or chemical formulas).[6][9]

    • The approximate concentration or percentage of the compound in the waste stream.

    • The date when waste was first added to the container.[5]

    • Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[6][7]

  • The SAA should be under the direct control of laboratory personnel and away from general traffic areas.[6]

  • Ensure the container is kept securely closed at all times, except when adding waste.[6][9] Do not leave a funnel in the container opening.[6]

  • The SAA must be inspected weekly for any signs of leaks or container degradation.[7]

  • Do not fill the container to more than 90% of its capacity to allow for expansion.[8]

4. Arranging for Final Disposal:

  • Once the waste container is full or has been in storage for the maximum allowed time (which can vary by institution and state regulations), arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Complete all necessary paperwork for the waste pickup, ensuring that the contents of the container are accurately described.

  • Never dispose of 4-Iodophenyl 4-fluorobenzoate down the drain or in the regular trash.[4][5] This is illegal and environmentally irresponsible.

Summary of Key Disposal Information

ParameterGuidelineRationale
Waste Classification Halogenated Organic WasteDue to the presence of iodine and fluorine atoms on the aromatic rings.
Primary Hazards Potential skin/eye irritant, harmful if swallowed, toxic to aquatic life.Based on data from structurally similar compounds.
Container Type Glass or compatible plastic with a secure screw cap.To prevent leaks and chemical reactions with the container material.[8]
Labeling Requirements "Hazardous Waste," full chemical name, hazard pictograms, accumulation start date.To comply with regulations and ensure safe handling.[5][6]
Storage Location Designated and inspected Satellite Accumulation Area (SAA).To ensure safety, security, and regulatory compliance.[7]
Disposal Method Incineration by a licensed hazardous waste facility.Halogenated organic compounds require specific high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[10]

By adhering to these procedures, researchers can ensure that the final step in their work with 4-Iodophenyl 4-fluorobenzoate is conducted with the same level of diligence and responsibility as the research itself, safeguarding both their colleagues and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University.
  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • How to Dispose of Chemical Waste | Environmental Health and Safety.
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • OSHA Secondary Containment Requirements for Chemical Storage - Palmetto Industries. (2023, February 28).
  • Introduction to Hazardous Waste Management.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA.
  • SAFETY DATA SHEET.
  • Safety Data Sheet - Fluorochem. (2024, December 19).
  • SAFETY DATA SHEET - Fisher Scientific.
  • 4-fluorobenzoic acid - SAFETY DATA SHEET. (2015, April 16).
  • 4-Fluorobenzoic acid - Apollo Scientific.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • 1998-03-16 SB 1731 Guidelines for Halogenated Solvents Degreasing Operations.
  • SAFETY DATA SHEET - CymitQuimica. (2007, March 06).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
  • 2 - SAFETY DATA SHEET. (2025, September 06).
  • 2 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, July 13).

Sources

Personal protective equipment for handling 4-Iodophenyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an operational standard for handling 4-Iodophenyl 4-fluorobenzoate (CAS: 314080-11-0).

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate is limited, its structural class (halogenated aromatic esters) dictates a strict "Precautionary Principle" approach. We do not wait for a sensitization event to upgrade our safety protocols; we engineer the risk out immediately.

Risk Assessment & Hazard Profiling

The "Why" Behind the Protocol

We apply Read-Across Toxicology based on structural analogs (e.g., 4-iodophenyl benzoate, 4-fluorobenzoic acid esters). These compounds are lipophilic alkylating agents. They do not just "sit" on the skin; they partition into the lipid bilayer, carrying the halogenated payload into the dermis.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Lipophilic ester penetration leading to dermatitis.Zero-Skin-Contact policy. Lab coats must be buttoned to the neck.
Eye Irritation H319 Mechanical abrasion (dust) + Chemical hydrolysis to acid.Safety glasses are insufficient for powders; Goggles required.
STOT-SE H335 Irritation of upper respiratory tract mucosa.All weighing must occur inside a Fume Hood .
Aquatic Toxicity H411 Halogenated persistence in water systems.Strict Segregation from aqueous waste streams.

Personal Protective Equipment (PPE) Matrix

Standard "lab basics" are insufficient for halogenated aromatics due to their permeation characteristics.

A. Dermal Protection (The Nitrile Paradox)

Scientific Insight: Aromatic esters can swell and permeate standard nitrile gloves faster than water-based solutions.

  • Protocol: Use the "Double-Glove Indicator System."

    • Inner Layer: Brightly colored Nitrile (4 mil).

    • Outer Layer: Standard Nitrile (4-5 mil) or Neoprene.

    • Logic: If the outer glove degrades or tears, the bright inner glove provides immediate visual contrast, signaling a breach.

  • Spill Response: For spills >10mL, nitrile is inadequate. Use Silver Shield/4H (Laminate) gloves.

B. Respiratory & Ocular Protection[1][2][3][4][5][6]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary Barrier (Weighing): If a microbalance is outside the hood, use a NIOSH N95 or P100 particulate respirator to prevent inhalation of static-charged dust.

  • Ocular: Unvented chemical splash goggles. (Standard safety glasses allow dust entry from the sides).

Operational Workflow: From Storage to Disposal[1][6]

The following diagram outlines the critical decision points and safety barriers for the lifecycle of this compound in your laboratory.

SafeHandling Start Compound Receipt (CAS: 314080-11-0) Storage Storage: Cool, Dry, Dark (Hydrolysis Risk) Start->Storage Inspect Seal Weighing Weighing Protocol (Static Control Required) Storage->Weighing Transfer to Hood Solubilization Solubilization (Solvent: DCM/THF) Weighing->Solubilization Add Solvent WasteDecision Waste Stream Decision Weighing->WasteDecision Spills/Cleanup Reaction Reaction / Usage Solubilization->Reaction Reaction->WasteDecision Post-Exp HalogenWaste BIN: Halogenated Organic (DO NOT MIX with General Organic) WasteDecision->HalogenWaste Liquid Mother Liquor SolidWaste BIN: Solid Hazardous (Contaminated Weigh Boats) WasteDecision->SolidWaste Solids/Wipes/Gloves

Figure 1: Safe Handling Lifecycle. Note the strict segregation of liquid waste into Halogenated streams.

Step-by-Step Handling Protocol

Phase 1: Weighing & Transfer
  • Static Neutralization: Halogenated powders are often static-prone. Use an anti-static gun or ionizer bar in the balance area to prevent "flying powder."

  • The "Boat-in-Jar" Method:

    • Place the weigh boat inside a larger glass jar.

    • Tare the balance.

    • Transfer solid into the boat.

    • Cap the jar before removing it from the balance.

    • Why? This prevents particulate dispersion during transport from balance to fume hood.

Phase 2: Solubilization
  • Solvent Choice: Likely soluble in Dichloromethane (DCM), THF, or Ethyl Acetate.

  • Warning: If using DCM, the permeation rate through nitrile gloves increases drastically. Change outer gloves immediately upon any splash.

Phase 3: Decontamination
  • Wipe down balance and hood surfaces with a surfactant (soap/water) followed by ethanol.

  • Why? Ethanol alone may spread the lipophilic ester; surfactant lifts it first.

Waste Disposal & Environmental Stewardship[7][8][9]

Improper disposal of halogenated aromatics is a primary cause of regulatory fines and environmental persistence.

Waste CategoryContainer LabelingCritical Note
Liquid Waste "HALOGENATED ORGANIC" Do NOT mix with acetone/ethanol wash streams (Non-Halogenated). Mixing creates expensive disposal fees.[1]
Solid Waste "HAZARDOUS SOLID" Double-bag all contaminated gloves, weigh boats, and paper towels.
Sharps "CHEMICALLY CONTAMINATED SHARPS" Needles used for septum transfers must be designated as chemically contaminated.

Emergency Response

  • Inhalation: Move to fresh air immediately. The fluorine substitution can increase metabolic stability, potentially prolonging irritation.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol (it enhances skin absorption).

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist if powder particles were involved, as they can cause corneal abrasion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11237626 (Analog: 4-Iodophenyl benzoate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

  • Princeton University EHS. Halogenated Solvents and Waste Handling Guidelines. Retrieved from [Link]

Sources

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